Gefitinib

Catalog No.
S547939
CAS No.
184475-35-2
M.F
C22H24ClFN4O3
M. Wt
446.9 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Gefitinib

CAS Number

184475-35-2

Product Name

Gefitinib

IUPAC Name

N-(3-chloro-4-fluorophenyl)-7-methoxy-6-(3-morpholin-4-ylpropoxy)quinazolin-4-amine

Molecular Formula

C22H24ClFN4O3

Molecular Weight

446.9 g/mol

InChI

InChI=1S/C22H24ClFN4O3/c1-29-20-13-19-16(12-21(20)31-8-2-5-28-6-9-30-10-7-28)22(26-14-25-19)27-15-3-4-18(24)17(23)11-15/h3-4,11-14H,2,5-10H2,1H3,(H,25,26,27)

InChI Key

XGALLCVXEZPNRQ-UHFFFAOYSA-N

SMILES

Array

solubility

Sparingly soluble (2.70e-02 g/L

Synonyms

gefitinib, Iressa, N-(3-chloro-4-fluorophenyl)-7-methoxy-6-(3-(4-morpholinyl)propoxy)-4-quinazolinamide, ZD 1839, ZD1839

Canonical SMILES

COC1=C(C=C2C(=C1)N=CN=C2NC3=CC(=C(C=C3)F)Cl)OCCCN4CCOCC4

The exact mass of the compound Gefitinib is 446.1521 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as sparingly soluble ( FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients. However, this does not mean our product can be used or applied in the same or a similar way.

gefitinib mechanism of action EGFR tyrosine kinase inhibitor

Author: Smolecule Technical Support Team. Date: February 2026

Core Mechanism of Action

Gefitinib is a small molecule, anilinoquinazoline compound that functions as a competitive inhibitor of adenosine triphosphate (ATP) at the tyrosine kinase domain of the epidermal growth factor receptor (EGFR) [1]. Below is a detailed breakdown of its mechanism:

  • Target Specificity: this compound selectively targets the epidermal growth factor receptor (EGFR/ErbB-1), a transmembrane receptor tyrosine kinase [2] [1]. By binding reversibly to the ATP-binding site of the enzyme, it inhibits EGFR autophosphorylation and subsequent activation of downstream intracellular signaling pathways [2] [1].
  • Conformational Binding: The drug inhibits the kinase by binding to the active conformation of the ATP-binding site. This is distinct from other TKIs like lapatinib, which stabilize the inactive form, and contrasts with second-generation irreversible inhibitors [3] [4].
  • Downstream Signaling Disruption: Inhibition of EGFR tyrosine kinase activity blocks signal transduction through key pathways like the RAS/MAPK/Erk and PI3K/Akt cascades, which are crucial for cellular proliferation, survival, and anti-apoptotic signaling in cancer cells [1].
  • Mutation-Driven Efficacy: this compound demonstrates heightened efficacy in NSCLC cells with specific "sensitizing mutations" in the EGFR gene, such as exon 19 deletions and the L858R point mutation in exon 21 [5] [1]. These mutations increase the receptor's affinity for the drug, leading to more potent inhibition of malignant cell proliferation [5] [1].

The following diagram illustrates how this compound inhibits the EGFR signaling pathway:

G EGF EGF Ligand EGFR EGFR Receptor EGF->EGFR Binds Dimerization Receptor Dimerization EGFR->Dimerization This compound This compound Phosphorylation Tyrosine Autophosphorylation This compound->Phosphorylation Inhibits Dimerization->Phosphorylation Downstream1 RAS/MAPK Pathway Phosphorylation->Downstream1 Activates Downstream2 PI3K/AKT Pathway Phosphorylation->Downstream2 Activates Outcomes Cell Proliferation Survival Anti-Apoptosis Downstream1->Outcomes Downstream2->Outcomes

Key Pharmacological Properties

The table below summarizes the essential pharmacokinetic and physicochemical properties of this compound relevant for research and development [2] [6]:

Property Description
Molecular Formula/Weight C~22~H~24~ClFN~4~O~3~ / 446.9 g/mol [2] [6]
Modality Small Molecule [2]
BCS Classification Class II (Low solubility, High permeability) [6]
Mechanism Competitive EGFR tyrosine kinase inhibitor [2]
Bioavailability ~60% [2] [6]
Time to C~max~ 3-7 hours post oral dose [2] [6]
Protein Binding ~90% (to albumin & alpha-1-acid glycoprotein) [2]
Volume of Distribution ~1400 L [2]
Primary Metabolism Liver, mainly via CYP3A4 [2] [6]
Elimination Half-life ~48 hours [2] [6]
Route of Elimination Feces (~86%), Urine (<4%) [2] [6]

Experimental Insights and Protocols

EGFR Phosphorylation and Downstream Signaling Analysis

This is a fundamental assay to confirm the primary mechanism of action of this compound.

  • Objective: To assess the inhibitory effect of this compound on EGFR autophosphorylation and its key downstream effectors, Akt and ERK.
  • Cell Lines: Use NSCLC cell lines with EGFR sensitizing mutations (e.g., PC-9, HCC827) and wild-type EGFR (e.g., Calu-6, A549) as controls [5].
  • Methodology:
    • Culture cells under standard conditions and serum-starve them (e.g., overnight) to reduce basal signaling.
    • Pre-treat cells with a range of this compound concentrations (e.g., 0.001-10 µM) for a set time (e.g., 1-2 hours) [5] [7].
    • Stimulate cells with EGF (e.g., 10-100 ng/mL) for a short period (e.g., 3-15 minutes) to activate EGFR [8].
    • Lyse cells and perform immunoblotting (Western Blot).
    • Probe membranes with specific antibodies:
      • Phospho-EGFR (Tyr1068, etc.)
      • Total EGFR
      • Phospho-Akt (Ser473)
      • Total Akt
      • Phospho-ERK (Thr202/Tyr204)
      • Total ERK
    • A loading control (e.g., Tubulin) is essential [5] [7].
  • Expected Outcome: Dose-dependent decrease in phosphorylation levels of EGFR, Akt, and ERK in sensitive cell lines, with minimal effect in wild-type lines [5].
Cell Proliferation and Viability Assays

These assays determine the functional consequence of signaling inhibition on cell growth.

  • Objective: To evaluate the anti-proliferative effects of this compound.
  • Cell Viability (MTT/MTS) Assay:
    • Seed cells in 96-well plates and allow to adhere.
    • Treat with a concentration gradient of this compound for 72 hours.
    • Add MTT reagent and incubate to allow formazan crystal formation by metabolically active cells.
    • Dissolve crystals and measure absorbance at 570 nm. Calculate IC~50~ values [7].
  • Clonogenic (Soft Agar) Assay:
    • This assay measures anchorage-independent growth, a hallmark of transformation.
    • Suspend cells in soft agar with this compound and plate over a base agar layer.
    • Replenish media with drug weekly.
    • After 2-3 weeks, stain colonies (e.g., with crystal violet) and count colonies >50 cells [7].
  • Expected Outcome: Significant reduction in viability and colony formation in mutation-harboring sensitive lines at low nanomolar concentrations (IC~50~ < 100 nM), while wild-type lines require much higher concentrations (IC~50~ > 1 µM) [5] [7].
Combination Studies with ATM Inhibition

Research indicates that combining this compound with an ATM inhibitor can synergistically enhance anticancer effects in EGFR-mutation positive NSCLC [5].

  • Rationale: The ATM kinase can phosphorylate Akt, an EGFR downstream factor. Co-inhibition may more profoundly repress the EGFR pathway [5].
  • Protocol:
    • Treat sensitive cells (e.g., PC-9) with this compound alone, an ATM inhibitor (e.g., KU55933) alone, and their combination.
    • Perform cell growth inhibition (MTT) and apoptosis (e.g., Caspase-3/7 activation) assays.
    • Analyze signaling pathways via immunoblotting as described above [5].
  • Expected Outcome: The combination should result in synergistic cell growth inhibition, enhanced induction of apoptosis, and a more robust repression of p-EGFR, p-Akt, and p-ERK compared to either agent alone [5].

Research Applications and Implications

  • Overcoming Resistance: A major research focus is combating acquired resistance, often due to the T790M "gatekeeper" mutation in EGFR. This has driven the development of second and third-generation TKIs [5] [1].
  • Drug Delivery Systems: this compound's low aqueous solubility and bioavailability have prompted research into advanced delivery systems, including nanoparticles, liposomes, and polymer-based carriers, to improve its pharmacokinetic profile and therapeutic index [9] [6].
  • Trafficking and Resistance: Evidence suggests that impaired endocytic trafficking of EGFR from early to late endosomes/lysosomes may confer inherent this compound resistance in some cell lines, providing another potential research avenue [8].
  • Mutant-Specific Effects: Caution is needed when studying the EGFRvIII mutant, a constitutively active variant found in glioblastoma and other cancers. Low doses of this compound (0.01-0.1 µM) have been shown to paradoxically stimulate its phosphorylation and signaling, requiring higher doses (1-2 µM) for effective inhibition [7].

This compound's precise mechanism provides a foundational model for targeted cancer therapy. Its study continues to inform the development of next-generation inhibitors and strategies to overcome therapeutic resistance.

References

gefitinib pharmacokinetics CYP3A4 metabolism half-life

Author: Smolecule Technical Support Team. Date: February 2026

Enzymatic Metabolism & Drug Interactions

Gefitinib undergoes extensive hepatic metabolism, and its interaction with cytochrome P450 enzymes is a key source of pharmacokinetic variability and drug-drug interactions (DDIs).

  • Major Metabolizing Enzymes: While CYP3A4 is the primary enzyme, other CYPs play significant roles. Studies using recombinant human enzymes show this compound is also metabolized by CYP3A5, CYP2D6, and CYP1A1 [1] [2]. The maximum clearance (Cl~max~) values for these enzymes are provided in the table below.

  • Complex Effects on CYP3A4: this compound exhibits a dual effect on CYP3A4 activity. It can stimulate the metabolism of some drugs (like midazolam) while inhibiting the metabolism of others (like one metabolic pathway of irinotecan) [1] [3]. This complex, substrate-dependent behavior makes DDIs challenging to predict.

  • Inhibition and Clinical DDI: Concomitant use of this compound with strong CYP3A4 inhibitors (e.g., fluoxetine) can significantly reduce its metabolism [4]. This inhibition increases the risk of elevated this compound exposure and potential adverse effects.

Enzyme Role in this compound Metabolism Maximum Clearance (Cl~max~) (mL/min/nmol)
CYP3A4 Primary metabolizer [1] 0.41
CYP3A5 Significant metabolizer [1] 0.39
CYP1A1 Significant extra-hepatic metabolizer (e.g., in lung) [1] [2] 0.57
CYP2D6 Major contributor; forms primary active metabolite O-desmethyl-gefitinib [1] [5] 0.63

Impact of Genetic Polymorphisms

Genetic variations in drug-metabolizing enzymes contribute significantly to inter-individual variability in this compound exposure and toxicity.

  • CYP2D6 Polymorphisms: As the main enzyme responsible for producing the active O-desmethyl metabolite, genetic polymorphisms in CYP2D6 (e.g., *10 and *41 alleles) are strongly linked to variability in this compound pharmacokinetics and an increased risk of adverse effects like hepatotoxicity and skin rash [5] [6].
  • CYP3A4 Polymorphisms: Specific single nucleotide polymorphisms (SNPs) in CYP3A4 (e.g., 1/1G) have also been associated with a higher risk of gastrointestinal adverse effects in patients receiving this compound [6].
  • Population-Specific Variability: The frequency of these genetic variants differs across ethnic populations. For instance, the CYP3A4 SNP rs2242480 has a high allele frequency in African populations (0.74) but is much lower in Europeans (0.09), highlighting the importance of population-specific genotyping for personalized therapy [5].

Key Experimental Methodologies

The following experimental approaches are commonly used to study this compound's pharmacokinetics which you can reference for your research.

In Vitro Metabolic Stability and Enzyme Kinetics

This methodology identifies which enzymes metabolize this compound and quantifies the reaction rates [1].

  • Key Materials: Recombinant human CYP enzymes (CYP3A4, CYP3A5, CYP2D6, CYP1A1, etc.) or human liver microsomes; this compound substrate; NADPH regeneration system.
  • Experimental Workflow:
    • Incubation: this compound (e.g., at concentrations from 1.5-50 µM) is incubated with specific CYP enzymes or microsomes.
    • Termination and Analysis: Reactions are stopped at timed intervals. The disappearance of this compound and/or the formation of its metabolites are quantified using high-performance liquid chromatography coupled with a photodiode array detector or tandem mass spectrometry (LC-MS/MS).
    • Data Calculation: Enzyme kinetic parameters (Michaelis constant K~m~, maximum velocity V~max~, and clearance Cl~max~) are calculated from the concentration-time data.

The workflow for these studies can be visualized as follows:

G Start Start: Prepare Reaction Mixture A Incubate this compound with CYP Enzymes/Microsomes + NADPH Start->A B Stop Reaction at Timed Intervals A->B C Analyze Samples via LC-MS/MS or HPLC B->C D Quantify this compound Depletion & Metabolite Formation C->D E Calculate Kinetic Parameters (Km, Vmax, CL) D->E End End: Data Interpretation E->End

Clinical Bioequivalence and Pharmacokinetic Studies

These studies are critical for evaluating the absorption and disposition of this compound in humans, often comparing generic formulations to the branded drug [7].

  • Key Materials: Healthy volunteers or patients; test and reference formulations of this compound (250 mg tablet).
  • Experimental Workflow:
    • Study Design: A randomized, open-label, single-dose, two-period crossover study is standard.
    • Dosing and Sampling: Subjects receive a single oral dose after an overnight fast. Blood samples are collected pre-dose and at numerous time points post-dose (e.g., from 1 hour up to 144 hours).
    • Bioanalysis: Plasma is separated, and this compound concentrations are measured using a validated LC-MS/MS method.
    • PK Analysis: Individual pharmacokinetic parameters (C~max~, T~max~, AUC~last~, AUC~inf~, t~1/2~) are determined using non-compartmental analysis.

The relationships between this compound, its metabolizing enzymes, and the resulting clinical effects are summarized in the pathway below:

G Genetic Genetic Polymorphisms (e.g., CYP2D6, CYP3A4) CYP3A4 Primary Metabolism by CYP3A4 Genetic->CYP3A4 CYP2D6 Active Metabolite Formation by CYP2D6 Genetic->CYP2D6 DrugInt Drug-Drug Interactions (CYP3A4 Inhibitors/Inducers) DrugInt->CYP3A4 Expo This compound Systemic Exposure CYP3A4->Expo CYP2D6->Expo CYP1A1 Extra-hepatic Metabolism by CYP1A1 (e.g., Lung) CYP1A1->Expo Influences Intra-tumoral Levels Efficacy Treatment Efficacy Expo->Efficacy Toxicity Adverse Drug Reactions Expo->Toxicity

References

Comprehensive Technical Analysis: EGFR L858R and Exon 19 Deletion Mutations as Predictive Biomarkers for Gefitinib Sensitivity in NSCLC

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to EGFR Mutations and Targeted Therapy in NSCLC

Epidermal Growth Factor Receptor (EGFR) mutations represent one of the most clinically significant biomarkers in non-small cell lung cancer (NSCLC), occurring in approximately 10-35% of patients with advanced disease [1]. These mutations cluster within exons 18-21 of the EGFR tyrosine kinase domain and drive tumor proliferation through constitutive activation of downstream signaling pathways. The first-generation tyrosine kinase inhibitors (TKIs), including gefitinib and erlotinib, compete with ATP for binding to the tyrosine kinase domain, thereby blocking the abnormal signaling cascade in mutated EGFR. The discovery that specific EGFR mutations confer differential sensitivity to TKIs has revolutionized the treatment of NSCLC, enabling personalized therapeutic approaches that significantly improve patient outcomes compared to conventional chemotherapy.

Among the numerous EGFR mutations identified, exon 19 deletions and the L858R point mutation in exon 21 collectively account for approximately 85-90% of all clinically significant EGFR mutations in NSCLC [2]. These so-called "classical" or "sensitive" mutations predict heightened response to this compound and other EGFR TKIs, though with important quantitative and qualitative differences in therapeutic outcomes. The remaining 10-15% of mutations are classified as "uncommon" or "rare" and demonstrate variable sensitivity patterns that require careful characterization for optimal treatment selection. This technical review comprehensively examines the molecular basis, detection methodologies, and clinical implications of EGFR L858R and exon 19 deletion mutations as biomarkers for this compound sensitivity, providing researchers and drug development professionals with an in-depth analysis of current scientific understanding and emerging research directions.

Clinical Predictive Value of EGFR Mutations for this compound Response

Evidence from Clinical Studies

The predictive value of EGFR mutations for this compound sensitivity has been firmly established through multiple clinical trials and prospective studies. A landmark prospective validation study demonstrated that NSCLC patients harboring EGFR mutations treated with this compound monotherapy achieved an objective response rate of 90.5% (95% CI: 69.6%-98.8%), with a median progression-free survival of 7.7 months [3]. This study specifically examined EGFR exon 19 deletions detected by fragment analysis and the L858R point mutation identified through the Cycleave polymerase chain reaction technique, confirming their utility as predictive biomarkers. The dramatic efficacy observed in mutation-positive patients contrasted sharply with the minimal response rates historically seen in unselected populations, highlighting the critical importance of molecular stratification in treatment selection.

Further analysis of clinical outcomes has revealed important differences between mutation subtypes. A comprehensive study examining the clinical course of NSCLC patients with EGFR mutations found that those with exon 19 deletions had significantly longer median overall survival after TKI treatment compared to patients with L858R mutations (34 months versus 8 months, p=0.01) [4]. This differential survival outcome persisted across treatment with both this compound and erlotinib, suggesting fundamental biological differences between these two major mutation types. The study also confirmed the established epidemiological associations of EGFR mutations with Asian ethnicity (p=0.0023) and never-smoker status (p=0.0001), providing important context for clinical prevalence and detection strategies.

Quantitative Sensitivity Assessment

Table 1: Drug Sensitivity Levels of Common EGFR Mutations to this compound/Erlotinib

Mutation Category Specific Mutations IC50 Values (nM) Sensitivity Classification Response Rate
High Sensitivity Exon 19 deletions, L858R <100 nM High ~60% ORR in clinical trials [1]
Moderate Sensitivity G719X, L861Q, S768I, E709X, delE709_T710insD, I744_K745insKIPVAI, A763_Y764insFQEA 100-999 nM Moderate Variable (lower than classical mutations)
Low Sensitivity Most exon 20 insertions, T790M (alone or complex) >1000 nM Low Primary resistance [1]

The sensitivity spectrum of EGFR mutations to this compound extends beyond the simple binary classification of sensitive versus resistant. Based on comprehensive in vitro sensitivity testing in Ba/F3 cells expressing various EGFR mutations, researchers have established three tiers of drug sensitivity [1]. The high-sensitivity group, comprising exon 19 deletions and L858R, exhibits IC50 values below 100 nM, which aligns with clinically achievable drug concentrations. The moderate-sensitivity group, including mutations such as G719X, L861Q, and several uncommon insertion mutations, demonstrates IC50 values in the 100-999 nM range, suggesting potential clinical responsiveness at standard dosing. The low-sensitivity group, encompassing most exon 20 insertions and the T790M resistance mutation, shows IC50 values exceeding 1000 nM, indicating primary resistance to this compound at standard doses.

This graduated understanding of mutation-specific sensitivity has important implications for drug development and clinical decision-making. The structural basis for these sensitivity differences will be explored in detail in subsequent sections, but the clinical correlation is clear: mutations with in vitro IC50 values below the clinically achievable drug concentration threshold generally correspond to those associated with objective clinical responses, while those above this threshold typically demonstrate primary resistance. This framework provides a valuable predictive model for assessing the potential efficacy of this compound against rare or novel EGFR mutations based on their structural and biochemical characteristics.

Molecular Mechanisms of TKI Sensitivity

Structural Basis for Differential Drug Sensitivity

The structural interactions between EGFR mutants and tyrosine kinase inhibitors provide fundamental insights into the molecular basis of differential drug sensitivity. Research utilizing protein-ligand interaction fingerprints (IFP) and multilinear principal component analysis (MPCA) has demonstrated that the binding modes of EGFR mutant-gefitinib complexes strongly correlate with observed sensitivity patterns [1]. Through molecular dynamics simulations generating trajectories of 1000 frames per EGFR mutant-inhibitor complex, researchers have been able to quantitatively analyze interaction fingerprints and develop highly accurate predictors of drug sensitivity. This approach has revealed that structural features beyond simple binding affinity, including specific residue interactions and conformational dynamics, primarily determine the therapeutic response to this compound.

The L858R mutation specifically creates a steric alteration in the ATP-binding pocket that increases affinity for this compound while decreasing affinity for ATP, thereby enhancing drug sensitivity [1]. In contrast, most exon 20 insertions form a structural "wedge" at the end of the C-helix that effectively locks the kinase domain in its active conformation, creating steric hindrance that reduces TKI binding [1]. Similarly, the T790M resistance mutation introduces a bulky methionine residue that sterically interferes with TKI binding while simultaneously increasing ATP affinity through additional hydrophobic interactions [1]. These structural insights explain the primary resistance observed with these mutations and have guided the development of next-generation inhibitors designed to overcome these structural constraints.

Cellular Mechanisms of TKI Activity

Table 2: Key Molecular Features Differentiating Common EGFR Mutations

Molecular Feature L858R Mutation Exon 19 Deletions Wild-type EGFR
Kinase Activation Mechanism Dimerization-dependent [2] Dimerization-independent [2] Ligand-induced dimerization required
Conformational State Favors active state Favors active state Equilibrium between inactive/active
Downstream Signaling Enhanced MAPK/PI3K pathways Enhanced MAPK/PI3K pathways Regulated activation
Response to Type I TKIs Sensitive Highly sensitive Less sensitive
Response to Cetuximab Sensitive (dimerization inhibition) Resistant (dimerization independent) Variable

Recent research has identified a novel cellular mechanism that may explain the mutation-specific and drug-specific responses to EGFR inhibitors. Studies demonstrate that clinically effective TKIs induce rapid and substantial intracellular accumulation of EGFR specifically in the context of TKI-sensitive mutations [5]. This accumulation phenomenon, observed as prominent intracellular spots, occurs only with the combination of a TKI-sensitive mutation and a clinically effective type I TKI, mirroring the clinical efficacy pattern. The accumulation depends on continuous TKI presence and is reversible upon drug withdrawal, suggesting persistent TKI association with the receptor even after dephosphorylation.

This intracellular accumulation appears to result from a block in receptor recycling caused by sequential conformational changes induced by both the activating mutation and TKI binding [5]. Importantly, this effect is distinct from the inhibition of EGFR phosphorylation, which occurs regardless of mutation status with all effective TKIs. The assay detecting this accumulation accurately predicted clinical responses in pulmonary adenocarcinoma patients (hazard ratio 0.21, P=0.0004), suggesting it captures essential biological determinants of therapeutic efficacy beyond simple kinase inhibition [5]. This mechanism may explain why some inhibitors that effectively suppress phosphorylation fail to provide clinical benefit, as they may not induce the conformational changes necessary to disrupt receptor trafficking.

Detection Methods and Technical Considerations

Established DNA-Based Detection Approaches

The detection methodologies for EGFR mutations have evolved significantly, with DNA-based techniques representing the current standard for clinical testing. The most common approaches include direct sequencing of exons 18-21, which encompasses the entire tyrosine kinase domain where clinically relevant mutations occur, and PCR-based methods such as fragment analysis for exon 19 deletions and restriction fragment length polymorphism (RFLP) assays for the L858R point mutation [6]. These methods have demonstrated high specificity and have been validated in multiple clinical trials, establishing the framework for genotype-directed TKI therapy. The sensitivity of these methods typically ranges from 6%-12% for mutant allele detection, which while sufficient for tumor tissue samples, may miss low-frequency mutations in heterogeneous samples.

More recent advances have introduced real-time PCR with mutation-specific probes and digital PCR technologies that offer significantly improved sensitivity down to 0.1%-1% mutant allele frequency. These approaches are particularly valuable for analyzing samples with limited tumor content or for detecting emerging resistance mutations in liquid biopsy specimens. The analytical sensitivity of these methods has been systematically validated, with one study reporting detection of mutant alleles when they comprise as little as 3%-6% of the total DNA, a significant improvement over traditional Sanger sequencing [6]. This enhanced sensitivity is clinically relevant given the heterogeneity of NSCLC tumors and the increasing use of small biopsy samples for molecular testing.

Emerging RNA-Based Detection Technology

A novel RNA-based approach for detecting the EGFR L858R mutation at the mRNA level represents a significant methodological advancement [7]. This technique utilizes extendable blocking probes and a hot-start protocol for reverse transcription to create a highly sensitive one-step real-time RT-PCR assay capable of detecting the L858R mutation in a 10,000-fold excess of wildtype transcripts, corresponding to an analytical sensitivity of 0.01%. When compared to standard DNA-based methods, this RNA-based assay identified additional positive cases in formalin-fixed paraffin-embedded (FFPE) samples (19.2% vs 15.0%), suggesting potential advantages in detection rate.

This RNA-based approach provides unique insights into mutant allele expression, revealing that relative mRNA levels of the EGFR L858R mutation vary dramatically in tumor tissues (approximately 4-log range) and that circulating mutant mRNA is detectable in patient plasma [7]. This ability to quantify expression levels rather than simply detect presence represents a significant advance, as it may enable more refined prediction of therapeutic response and earlier detection of emerging resistance. The methodology also provides a framework for detecting other clinically actionable mutations at the transcript level, potentially expanding the molecular characterization available from limited tissue samples.

Resistance Mechanisms and Predictive Biomarkers

KRAS Mutations as Markers of Primary Resistance

The presence of concomitant molecular alterations can significantly modulate response to EGFR TKIs, with KRAS mutations representing one of the most well-established markers of primary resistance. Multiple studies have demonstrated a mutually exclusive relationship between EGFR and KRAS mutations in NSCLC, with KRAS mutations identified in 24% of tumors refractory to this compound or erlotinib compared to 0% in drug-sensitive tumors (p=0.02) [6]. This inverse relationship reflects the fact that both mutations function as oncogenic drivers in the same pathway, with KRAS operating downstream of EGFR. When KRAS mutations do co-occur with EGFR mutations, they consistently confer resistance to TKI therapy, highlighting the importance of comprehensive molecular profiling beyond simply EGFR status.

The development of isogenic cell line models with engineered EGFR/KRAS co-mutations has provided important insights into this resistance mechanism. Using CRISPR-Cas9-mediated genome editing, researchers introduced the L858R EGFR mutation into A549 cells, which harbor a homozygous G12S KRAS mutation [8]. Surprisingly, cells with concomitant EGFR mutation exhibited enhanced sensitivity to EGFR-TKIs compared to the parental KRAS-mutant cells, particularly when two copies of the EGFR mutation were present. This finding suggests that the relationship between EGFR and KRAS mutations may be more complex than simple linear signaling and that the presence of EGFR-activating mutations can modulate cellular dependence on KRAS signaling, creating unexpected therapeutic vulnerabilities.

Integrated Predictive Models for TKI Response

The limitations of single biomarkers for predicting TKI response have led to the development of integrated models that incorporate multiple molecular features. One comprehensive analysis examined EGFR mutation status, gene copy number by FISH, KRAS mutations, HER2 mutations, and Akt phosphorylation to optimize patient selection for this compound [9]. This study confirmed that This compound-sensitive EGFR mutation was the single most important predictor of response (p=0.011) and survival (p=0.002) in multivariate analysis. However, the integration of additional biomarkers significantly improved predictive accuracy, particularly in EGFR wild-type patients where the presence of either KRAS mutation or Akt phosphorylation identified subgroups with distinctly poor outcomes.

This multi-parameter approach reflects the growing understanding that TKI sensitivity exists on a continuum influenced by multiple genetic and signaling context factors. The combination of EGFR mutation with high gene copy number appears to identify patients with the most robust responses, while the presence of bypass signaling pathways or downstream activation can mitigate the dependence on EGFR signaling, thereby reducing TKI efficacy. These integrated models represent an important evolution in precision oncology, moving beyond single biomarkers toward comprehensive signaling pathway assessment to optimize therapeutic stratification.

Therapeutic Implications and Clinical Applications

Clinical Decision-Making Based on Mutation Type

The differential outcomes observed between the two major EGFR mutation types have important implications for treatment selection and clinical management. The significantly longer overall survival observed in patients with exon 19 deletions compared to those with L858R mutations (34 vs. 8 months) suggests that mutation subtype may warrant consideration in therapeutic decision-making [4]. This survival difference persists across multiple TKI platforms, indicating fundamental biological distinctions between these molecular subtypes that transcend specific therapeutic agents. While both mutations are classified as "TKI-sensitive," the quantitative difference in outcomes suggests they should potentially be considered distinct disease entities for prognostic purposes and clinical trial design.

The biological basis for this survival disparity may relate to differential signaling outputs or distinct interactions with therapeutic agents. Structural analyses indicate that exon 19 deletions and L858R induce different conformational changes in the EGFR kinase domain, potentially affecting drug binding kinetics and receptor trafficking [1] [5]. Additionally, the L858R mutation exhibits unique dependence on receptor dimerization compared to the dimerization-independent signaling of exon 19 deletions, creating potential vulnerabilities to dimerization-disrupting agents like cetuximab [2]. These molecular differences underscore the importance of precise mutation identification rather than simply categorizing mutations as "sensitive" or "resistant" in clinical practice.

Emerging Therapeutic Strategies

Recent research has revealed promising alternative targeting approaches for specific EGFR mutation subtypes, particularly for the L858R mutation. Based on the observation that L858R remains dependent on receptor dimerization unlike other EGFR mutations, investigators have explored dimerization-inhibitory monoclonal antibodies such as cetuximab as a therapeutic strategy [2]. In preclinical models, cetuximab demonstrated remarkable efficacy against L858R-positive tumors, completely preventing relapses that consistently occurred following TKI treatment. This superior outcome was associated with downregulation of adaptive survival pathways (e.g., HER2) and avoidance of mutation-prone mechanisms that engage AXL, RAD18, and proliferating cell nuclear antigen.

This approach represents a significant departure from conventional TKI-based strategies and leverages the unique biological properties of specific mutation subtypes. Unlike TKIs, which inhibit kinase activity but may induce mutagenic reactive oxygen species, cetuximab appears to promote sustained degradation of the receptor while avoiding engagement of error-prone DNA repair pathways [2]. These findings suggest that L858R may serve as a predictive biomarker for cetuximab response, potentially paving the way for mutation subtype-specific therapeutic approaches that could overcome the limitations of TKI therapy. The ability to match specific therapeutic mechanisms to the structural and functional consequences of individual mutations represents the next frontier in precision oncology for NSCLC.

Visual Overview of EGFR Mutation Testing and Therapeutic Implications

To better understand the relationship between EGFR mutation status, detection methods, and therapeutic implications, the following diagram provides a comprehensive overview:

G PatientTumor NSCLC Patient Tumor SampleCollection Tissue or Liquid Biopsy Collection PatientTumor->SampleCollection DNAAnalysis DNA-Based Mutation Analysis (Exons 18-21) SampleCollection->DNAAnalysis Standard Approach RNAAnalysis RNA-Based Mutation Analysis (Emerging Approach) SampleCollection->RNAAnalysis Enhanced Sensitivity Ex19Del Exon 19 Deletion (High Sensitivity) DNAAnalysis->Ex19Del L858R L858R Point Mutation (High Sensitivity) DNAAnalysis->L858R UncommonMutations Uncommon Mutations (Variable Sensitivity) DNAAnalysis->UncommonMutations WildType Wild-type EGFR (Low Sensitivity) DNAAnalysis->WildType RNAAnalysis->Ex19Del Potential Application RNAAnalysis->L858R Specifically L858R TKITherapy EGFR TKI Therapy (this compound/Erlotinib) Ex19Del->TKITherapy 90.5% Response Rate L858R->TKITherapy High Response Rate UncommonMutations->TKITherapy Variable Response WildType->TKITherapy Minimal Response Response Therapeutic Response Assessment TKITherapy->Response Resistance Resistance Mechanisms (KRAS, T790M, etc.) Response->Resistance Acquired Resistance

> Experimental and clinical workflow for EGFR mutation analysis and therapeutic implications in NSCLC.

The diagram above illustrates the comprehensive pathway from initial tumor sampling through molecular analysis to treatment selection and resistance management. The dual DNA and RNA-based detection approaches highlight evolving methodological strategies, while the mutation-specific therapeutic branching emphasizes the personalized nature of contemporary NSCLC treatment. This integrated overview visually represents the critical decision points in the genotype-directed therapy paradigm for EGFR-mutant NSCLC.

Conclusion and Future Directions

The characterization of EGFR L858R and exon 19 deletion mutations as predictive biomarkers for this compound sensitivity represents a landmark achievement in precision oncology. The comprehensive understanding of the structural basis for differential TKI sensitivity, coupled with robust clinical validation across multiple studies, has established genotype-directed therapy as the standard of care for advanced NSCLC. However, important challenges remain, including the need to better understand the biological differences between sensitive mutation subtypes, develop effective strategies to overcome primary and acquired resistance, and refine detection methodologies to identify rare mutations and heterogeneous populations.

References

gefitinib absorption distribution metabolism excretion ADME profile

Author: Smolecule Technical Support Team. Date: February 2026

Gefitinib Pharmacokinetic & Metabolism Profile

The tables below summarize the core quantitative data on this compound's absorption, distribution, metabolism, and excretion, providing a clear reference for its pharmacokinetic behavior.

Table 1: Key Pharmacokinetic Parameters of this compound This table consolidates fundamental ADME characteristics from clinical studies. [1] [2] [3]

Parameter Value / Characteristics Notes & Context
Oral Bioavailability 57% - 59% Moderate and consistent in healthy volunteers and cancer patients. [2]
Time to Cmax (Tmax) 3 - 8 hours Absorption is described as "moderately slow". [2]
Volume of Distribution ~1400 L Suggests extensive tissue distribution. [4]
Protein Binding ~90% Binds to serum albumin and alpha 1-acid glycoprotein. [4]
Primary Metabolic Pathway Hepatic, via CYP enzymes Extensive biotransformation; less than 0.5% excreted unchanged. [3] [4]
Primary Route of Excretion Feces (86%) Predominantly via bile and/or direct intestinal secretion. [1] [4]
Elimination Half-Life ~26 - 48 hours Supports a once-daily dosing regimen. [2] [4]
Food Effect No clinically significant impact Small increases in exposure with food are not considered clinically important. [2]

Table 2: this compound Metabolism and Key Transporters This table details the specific enzymes and transporters involved in this compound's pharmacokinetics and their roles. [1] [5] [4]

Category Specific Entity Role & Impact on this compound
Major Metabolizing Enzymes CYP3A4 Primary enzyme responsible for metabolism. [1] [4] [6]
CYP2D6 Plays a key role in forming the major plasma metabolite, O-desmethyl this compound. [4] [6]
CYP3A5 Contributes to metabolism, though to a lesser extent than CYP3A4. [4]
Other Relevant Enzymes CYP1A1 Expressed in extra-hepatic tissues like the lung; its activity in tumor cells may affect local drug concentration and response. [5]
Key Drug Transporters ABCG2 (BCRP) Impacts clearance and tissue distribution. [1] [6]
ABCB1 (P-gp) Influences absorption and efflux. [1] [6]

Experimental Protocols for Key Studies

The robust data on this compound's ADME profile is derived from specific, well-established experimental methodologies.

  • Clinical Protocol for Single-Dose Pharmacokinetics [2] This foundational clinical study involved healthy volunteers and cancer patients. Key methodological steps included:

    • Administration: Single intravenous (50 or 100 mg) and oral (250 mg) doses were administered to assess absolute oral bioavailability.
    • Blood Sampling: Venous blood samples were collected at predetermined intervals post-dose.
    • Bioanalysis: Plasma concentrations of this compound were quantified using high-performance liquid chromatography with tandem mass spectrometric detection (LC-MS/MS) after liquid-liquid extraction.
    • Data Analysis: Pharmacokinetic parameters (Cmax, Tmax, AUC, half-life) were determined using non-compartmental methods.
  • In Vivo Intestinal Absorption Study Using the Loc-I-Gut Technique [3] This study investigated the impact of gastrointestinal factors on absorption:

    • Intubation: A multi-channel tube (Loc-I-Gut) was positioned in the human jejunum to create a semi-open segment.
    • Perfusion: A this compound solution was perfused directly into this intestinal segment.
    • Analysis: The study allowed for direct in vivo investigation of dissolution and absorption, and even used Raman microscopy to analyze the crystal form of precipitated this compound recovered from the intestine.
  • Protocol for Assessing Tumor Cell Metabolism [5] To understand this compound metabolism directly within target cells, this in vitro study used NSCLC cell lines.

    • Cell Culture: A panel of EGFR wild-type NSCLC cell lines, characterized as this compound-sensitive or -resistant, was cultured.
    • Drug Treatment & Analysis: Cells were treated with this compound. Intracellular and extracellular levels of this compound and its metabolites were measured using LC-MS/MS.
    • Enzyme Activity: CYP1A1 mRNA expression and enzyme activity were assessed using RT-PCR and the ethoxyresorufin-O-deethylase (EROD) assay, respectively.
    • Inhibition Studies: Cells were co-treated with this compound and the CYP1A1 inhibitor α-naphthoflavone (α-NAP) to confirm the enzyme's role in intracellular drug metabolism.

ADME Process Relationships

The following diagram illustrates the interconnected pathways of this compound's journey in the body, from absorption to excretion, and highlights key factors influencing each step.

G cluster_ADME ADME Process This compound This compound A Absorption • Oral Bioavailability: ~60% • Slow Absorption (Tmax: 3-8h) • BCS Class II Compound This compound->A D Distribution • Extensive (Vd: ~1400 L) • High Tissue & Lung Concentration • 90% Protein Bound A->D M Metabolism • Extensive Hepatic Biotransformation • Key Enzymes: CYP3A4, CYP2D6, CYP1A1 (in lung) D->M E Excretion • Feces (86%) • Urine (<4%) M->E Factors Key Influencing Factors Factors->A • GI pH & Solubility • ABCB1 Transporter Factors->D • Tissue Transporters • Protein Binding Factors->M • CYP Polymorphisms • Drug Interactions • Smoking (induces CYP1A1) Factors->E • Biliary Secretion • ABCG2 Transporter

References

gefitinib biosynthesis pathway chemical synthesis route

Author: Smolecule Technical Support Team. Date: February 2026

Gefitinib Chemical Synthesis Pathway

The synthesis of this compound is a multi-step process that constructs the quinazoline core and introduces the necessary substituents. The following diagram illustrates a widely cited route starting from isovanillin, based on information from patent applications and technical reviews [1] [2].

G Isovanillin Isovanillin Oxime Oxime Isovanillin->Oxime NH2OH.H2SO4 Formate/Formic Acid Nitrile Nitrile Oxime->Nitrile Acetic Anhydride Heating Alkylated_Nitrile Alkylated_Nitrile Nitrile->Alkylated_Nitrile 3-Morpholinopropyl Chloride Base Nitro_Compound Nitro_Compound Alkylated_Nitrile->Nitro_Compound HNO3 Nitration Amino_Compound Amino_Compound Nitro_Compound->Amino_Compound Reduction Na2S2O4 or H2/Pd Quinazolinone Quinazolinone Amino_Compound->Quinazolinone Formamide Cyclization Chloro_Quinazoline Chloro_Quinazoline Quinazolinone->Chloro_Quinazoline POCl3 Chlorination This compound This compound Chloro_Quinazoline->this compound 3-Chloro-4-fluoroaniline Condensation

Synthetic route of this compound from isovanillin [1] [2]

Detailed Experimental Protocols and Data

The table below elaborates on the key steps shown in the pathway, providing specific reagents, conditions, and yields based on the consulted literature [3] [1] [2].

Step Input & Output Compounds Key Reaction Conditions Purpose & Notes

| 1. Nitrile Formation [1] [2] | Input: Isovanillin Output: 3-hydroxy-4-methoxybenzonitrile | Hydroxylamine sulfate, formate/formic acid [1]. Alternatively, acetic anhydride at high temp for oxime to nitrile conversion [2]. | Introduces the cyano group that is crucial for forming the quinazoline ring in a later step. | | 2. Etherification [3] [2] | Input: 3-hydroxy-4-methoxybenzonitrile Output: 4-methoxy-3-(3-morpholinopropoxy)benzonitrile | 3-chloropropylmorpholine, a base (e.g., K2CO3), solvent (e.g., methanol, acetonitrile) [3]. | Appends the solubilizing morpholine side chain to the aromatic ring. | | 3. Nitration [4] [1] | Input: 4-methoxy-3-(3-morpholinopropoxy)benzonitrile Output: 4-methoxy-5-(3-morpholinopropoxy)-2-nitrobenzonitrile | Nitrating agent: HNO3/H2SO4 mixture [4] [1]. | Introduces a nitro group ortho to the cyano group, which is later reduced to an aniline for cyclization. | | 4. Reduction [4] [1] | Input: Nitro compound Output: 2-amino-4-methoxy-5-(3-morpholinopropoxy)benzonitrile | Reduction with sodium dithionite (Na2S2O4) [1] or catalytic hydrogenation (H2, Pd/C) [4]. | Converts the nitro group to an amino group, activating the ring for cyclization. | | 5. Cyclization [4] [1] | Input: 2-amino-4-methoxy-5-(3-morpholinopropoxy)benzonitrile Output: 7-methoxy-6-(3-morpholinopropoxy)quinazolin-4(3H)-one | Formamide (excess) as both solvent and reagent at high temperature (~180°C) [4] [1]. | Forms the core quinazoline structure from the ortho-amino nitrile. | | 6. Chlorination [4] [1] | Input: Quinazolin-4-one Output: 4-chloro-7-methoxy-6-(3-morpholinopropoxy)quinazoline | Phosphorus oxychloride (POCI3), often used as both solvent and reagent [4] [1]. | Converts the carbonyl to a chloride, a good leaving group for the final substitution. | | 7. Condensation [3] [1] | Input: 4-chloroquinazoline Output: This compound | 3-chloro-4-fluoroaniline, solvent (e.g., isopropanol), possible acid scavenger [3] [1]. | Installs the final 3-chloro-4-fluoroaniline substituent to yield the active pharmaceutical ingredient (API). |

Critical Process Notes for Synthesis

  • Purification and Impurities: The final this compound crude product often requires purification. One common method mentioned is column chromatography [2]. Potential impurities can arise from earlier steps, such as incomplete reactions or isomers formed during the initial nitrile formation [2].
  • Alternative Synthetic Routes: The earliest patented synthesis involved a different approach: selective demethylation of a 6,7-dimethoxyquinazoline-4-one, followed by protection, chlorination, condensation, and final etherification. This route is noted for being lengthier and generating isomeric impurities that are difficult to remove [2].

References

gefitinib intracellular concentration tissue distribution studies

Author: Smolecule Technical Support Team. Date: February 2026

Quantitative Data on Distribution and Exposure

The table below summarizes specific quantitative findings on gefitinib concentration from recent research:

Study Focus / Tissue Type Key Quantitative Findings Source / Model
Mouse Plasma PK (IV vs. Oral) Mean peak plasma concentrations: 4.4 μg/mL (IV) and 7.0 μg/mL (Oral); Oral bioavailability: 53% [1]. C57Bl/6JRj mice [1]
Predicted Human Enterocyte Concentration Free Cmax,ss in jejunum enterocytes: 15.38 μM; Free Cav,ss: 7.69 μM [2]. PBPK/VIVD Modeling [2]
Lipid Carrier Delivery to Lung TPGS-decorated NLC (lymphatic delivery) showed 2.2-fold higher bioavailability and enhanced drug deposition in lung tissue compared to drug solution [3]. Rat model [3]

Relevant Experimental Protocols and Models

Here are methodologies from recent studies that investigate this compound's distribution and cellular uptake:

  • Pharmacolipidodynamic Mouse Model: This study involved administering this compound intravenously (10 mg/kg) and orally (50 mg/kg) to C57Bl/6JRj mice. Plasma samples were collected at multiple time points and analyzed using UHPLC-MS/MS to track drug concentrations and simultaneous changes in the plasma lipidome, linking pharmacokinetics to a dynamic biological response [1].
  • Lymphatic Delivery System using Nanocarriers: Researchers developed TPGS-decorated nanostructured lipid carriers (TPGS-NLC-GEF). The key steps included:
    • Preparation via ultrasonic melt-emulsification using stearic acid, oleic acid, Pluronic F-68, and TPGS.
    • Characterization of particle size, polydispersity index (PDI), and zeta potential.
    • Use of cycloheximide (CHX) as a chylomicron blocker in rat models to confirm the shift from portal absorption to lymphatic delivery by comparing pharmacokinetic profiles with and without the blocker [3].
  • In Vitro-In Vivo extrapolation using Intestinal Organoids: This approach combined:
    • A Physiologically-Based Pharmacokinetic (PBPK) model to predict free this compound concentrations in human enterocytes in vivo.
    • VIVD (Virtual In Vitro Distribution) modeling to predict intracellular this compound concentrations in 3D human intestinal organoids exposed to specific nominal concentrations in vitro.
    • This allowed for the alignment of in vitro experimental conditions with in vivo therapeutic tissue exposure levels [2].

Mechanisms and Pathways for Visualization

The following diagram illustrates the key mechanism by which a nanocarrier system can shift this compound absorption from the portal vein to the lymphatic system, thereby enhancing its bioavailability and lung tissue distribution.

G Oral_Admin Oral Administration of TPGS-NLC-Gefitinib Intestinal_Lumen Intestinal Lumen Oral_Admin->Intestinal_Lumen Enterocyte Enterocyte Intestinal_Lumen->Enterocyte Nanocarrier Uptake Lymphatic_Delivery Lymphatic Delivery Enterocyte->Lymphatic_Delivery Assembled into Chylomicrons Portal_Delivery Portal Vein Delivery Enterocyte->Portal_Delivery Standard Absorption Systemic_Circulation Systemic Circulation Lymphatic_Delivery->Systemic_Circulation Bypasses Liver Avoids First-Pass Metabolism Portal_Delivery->Systemic_Circulation Via Liver Metabolism Lung_Tissue Enhanced Lung Tissue Deposition Systemic_Circulation->Lung_Tissue Higher Bioavailable Dose

This diagram illustrates the pathway by which lipid-based nanocarriers can enhance the lymphatic delivery of this compound, helping to avoid first-pass metabolism in the liver [3].

Key Research Gaps and Future Directions

The available data highlights several active areas of research that align with your interests:

  • Overcoming Low Bioavailability: Strategies like lymphatic drug delivery systems (LDDS) using lipid-based nanocarriers are a primary focus to bypass hepatic first-pass metabolism and increase systemic availability [3] [4].
  • Predicting Intracellular Exposure: The integration of PBPK and VIVD modeling with advanced in vitro models like 3D organoids is a powerful emerging approach to predict and study intracellular drug concentrations in specific tissues [2].
  • Understanding Resistance Mechanisms: Research into factors like Hepatoma-derived growth factor (HDGF) shows how activation of alternative signaling pathways (PI3K/AKT and MEK/ERK) within cancer cells can lead to resistance, indirectly affecting the drug's efficacy at its intracellular site of action [5].

References

Structural Basis of Gefitinib Binding and EGFR Inhibition

Author: Smolecule Technical Support Team. Date: February 2026

Gefitinib is a first-generation EGFR tyrosine kinase inhibitor that competes with ATP to bind the kinase domain, blocking downstream signaling pathways that drive cancer cell proliferation [1].

Key Structural Features and Mutations

The table below summarizes the critical structural elements and common EGFR mutations that influence this compound binding.

Feature/Mutation Structural Location Impact on this compound Binding & Efficacy
ATP-binding Pocket Kinase domain (between N-lobe and C-lobe) This compound binds reversibly, competing with ATP to inhibit auto-phosphorylation and downstream signaling [2] [1].
Activating Mutation (L858R) Exon 21 Increases kinase activity and affinity for ATP; confers high sensitivity to this compound [3] [1].
Resistance Mutation (T790M) Exon 20 (gatekeeper residue) Introduces a bulkier methionine side chain, sterically hindering this compound binding and increasing ATP affinity, leading to resistance [4].
Double Mutant (L858R/T790M) Exons 21 and 20 Causes significant resistance to first-generation TKIs like this compound; requires second/third-generation inhibitors [5] [4].

The L858R/T790M double mutant causes resistance by altering the binding pocket. The methionine residue at position 790 has a longer side chain that pushes this compound out of its optimal binding position, drastically reducing its affinity for residues L792 and M793 [4].

Experimental Protocols for Structural Analysis

Protein Crystallography

The most definitive method for analyzing this compound binding is X-ray crystallography.

  • Protein Preparation: The EGFR kinase domain (e.g., residues 696-1022) is expressed using a baculovirus system in Spodoptera frugiperda (insect cells) [5]. The protein is purified via affinity chromatography.
  • Crystallization: The purified kinase domain is co-crystallized with this compound. Crystals are often grown using the hanging-drop vapor-diffusion method [5].
  • Data Collection and Refinement: X-ray diffraction data is collected at a synchrotron source. The structure is solved by molecular replacement using a known kinase structure as a model. Iterative cycles of refinement and model building are performed using programs like CNX [5].
Computational Molecular Dynamics (MD) Simulations

MD simulations provide dynamic insights into binding interactions and resistance mechanisms.

  • System Preparation: A crystal structure (e.g., PDB ID 2ITZ for G-SM, L858R mutant) is used as the starting point. Missing residues are modeled, and point mutations (e.g., T790M) are introduced in silico [4].
  • Parameterization: Ligand parameters for this compound are generated using the AMBER antechamber tool, with electrostatic potential (ESP) charges derived from quantum mechanical calculations (e.g., M062X/6-31G* level) [4].
  • Simulation and Analysis: Systems are solvated in a water box, energy-minimized, heated to 300 K, and equilibrated. Production simulations are run for ≥100 ns. The cpptraj module in AMBER is used to analyze trajectories for RMSD, RMSF, and specific interactions [4].
  • Binding Free Energy Calculation: The MM-PBSA method is applied using snapshots from the trajectory to calculate binding free energies and perform per-residue energy decomposition to identify key interacting residues [4].

Additional Experimental Insights

Combination therapies are being explored to overcome resistance. One study demonstrated that combining this compound with an ATM kinase inhibitor (KU55933) synergistically repressed the growth of NSCLC cell lines with sensitive EGFR mutations (like PC-9 and HCC827). The ATM inhibitor enhanced this compound's repression of EGFR phosphorylation and its downstream signals (Akt and ERK) [3].

Computational Prediction of ATP-Binding Sites

For novel protein targets, computational tools can predict ATP-binding sites. ATPbind is a meta-predictor that integrates:

  • Template-based features: S-SITE (sequence-profile alignment) and TM-SITE (binding-specific substructure comparison).
  • Sequence-based features: Position-Specific Scoring Matrix (PSSM), predicted secondary structure (PSS), and predicted solvent accessibility (PSA).
  • Imbalanced learning: It uses multiple Support Vector Machines (SVMs) with Random Undersampling (RUS) to address the scarcity of binding residues versus non-binding residues, achieving high accuracy [6].

Visualizing Key Concepts

The diagram below illustrates the primary mechanism of this compound binding and the consequent resistance.

Mechanism of this compound action and T790M-mediated resistance.

Future Perspectives

Research is focused on developing inhibitors that can overcome resistance mutations like T790M and C797S. Fourth-generation EGFR inhibitors and strategies like allosteric inhibition are being actively explored [2]. Artificial intelligence is also revolutionizing the field, with deep learning and large language models being applied for target identification, property prediction, and the generation of novel inhibitor scaffolds [2].

References

Comprehensive Application Notes and Protocols for Gefitinib In Vitro Cytotoxicity Assays

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Gefitinib and Its Mechanism of Action

This compound is a first-generation epidermal growth factor receptor tyrosine kinase inhibitor (EGFR-TKI) that competitively inhibits ATP binding to the tyrosine kinase domain of EGFR, thereby blocking receptor autophosphorylation and downstream signaling cascades. [#citation:2] This inhibition primarily suppresses the Ras/MAPK and PI3K/Akt pathways, which are crucial for cellular proliferation, survival, and metastasis. [#citation:8] In non-small cell lung cancer (NSCLC) cells harboring activating EGFR mutations (such as exon 19 deletions or L858R), this compound induces apoptosis and provides significant clinical benefit. However, acquired resistance invariably develops, often within 6-14 months of treatment, making robust in vitro models essential for ongoing research. [#citation:1]

Experimental Design and Cell Line Selection

Key Considerations for Assay Design

When designing this compound cytotoxicity experiments, researchers must consider several critical factors: cell line genetic background, culture conditions, drug exposure time, and appropriate controls. The selection of cell lines should include both this compound-sensitive and inherently resistant or acquired resistant models to provide comprehensive efficacy and resistance profiling. Establishing resistant cell lines via prolonged, stepwise exposure to increasing this compound concentrations (typically over 6-11 months) effectively mimics the clinical acquired resistance observed in patients. [#citation:1] [1]

Recommended NSCLC Cell Lines

Table 1: Characterized NSCLC Cell Lines for this compound Cytotoxicity Studies

Cell Line EGFR Status KRAS Status This compound Sensitivity Profile Key Characteristics Resistance Mechanisms to Investigate
PC9 Exon 19 deletion (E746-A750) Wild-type Sensitive (Low IC~50~) Classic deletion mutant; strong initial response Primary resistance models
HCC827 Exon 19 deletion Wild-type Sensitive (Low IC~50~) Robust EGFR signaling dependence T790M mutation development
H1975 L858R/T790M Wild-type Resistant (High IC~50~) Classic acquired resistance mutation Third-generation TKI testing
A549 Wild-type G12S Resistant (High IC~50~) KRAS-driven; inherently resistant Bypass signaling pathways
PC9/GR Variable acquired mutations Wild-type Acquired Resistance Generated from PC9 via prolonged this compound exposure Multiple resistance pathways
H1650 Exon 19 deletion Wild-type Moderately Sensitive PTEN deficient; intrinsic resistance倾向 EMT and Akt activation

These cell lines represent the genetic heterogeneity of NSCLC and enable investigation of various resistance mechanisms, including secondary EGFR mutations (T790M), bypass pathway activation, epithelial-mesenchymal transition (EMT), and persistent Akt signaling. [#citation:1] [2]

Detailed Cytotoxicity Assay Protocols

MTT Assay Protocol for Cell Viability Assessment

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay measures mitochondrial activity in living cells as a surrogate for cell viability and proliferation.

Materials Required:

  • NSCLC cell lines of interest
  • This compound stock solution (typically 10-100 mM in DMSO)
  • Sterile cell culture plates (96-well for assay)
  • MTT reagent (5 mg/mL in PBS)
  • DMSO or appropriate solvent for formazan dissolution
  • Microplate reader capable of measuring 570 nm absorbance

Procedure:

  • Cell Seeding: Seed cells in 96-well plates at optimal density (3,000-8,000 cells/well depending on cell line growth rate) in complete medium and incubate for 24 hours to allow attachment.
  • Drug Treatment: Prepare this compound serial dilutions in complete medium across a concentration range (typically 0.1-100 µM). Replace medium in wells with drug-containing medium. Include vehicle control (DMSO, same concentration as in highest drug dose) and blank wells (medium only).
  • Incubation: Incubate plates for 72 hours at 37°C, 5% CO~2~. [#citation:6]
  • MTT Application: Add 10-20 µL MTT solution (5 mg/mL) to each well and incubate for 2-4 hours at 37°C.
  • Formazan Solubilization: Carefully remove medium and add 100-150 µL DMSO to dissolve formazan crystals.
  • Absorbance Measurement: Measure absorbance at 570 nm with reference filter at 630-650 nm using a microplate reader.
  • Data Analysis: Calculate percentage viability relative to vehicle control and determine IC~50~ values using nonlinear regression analysis (four-parameter logistic curve).
Sulforhodamine B (SRB) Assay Protocol

The SRB assay measures cellular protein content, providing an alternative to MTT that may be less susceptible to mitochondrial metabolism changes.

Materials Required:

  • Sulforhodamine B solution (0.4% w/v in 1% acetic acid)
  • Acetic acid (10% v/v)
  • Tris base solution (10 mM, pH 10.5)
  • Other materials as in MTT assay

Procedure:

  • Cell Seeding and Drug Treatment: Follow steps 1-3 of the MTT protocol.
  • Fixation: After 72-hour incubation, gently remove medium and fix cells with 100 µL cold 10% trichloroacetic acid (TCA) for 1 hour at 4°C.
  • Washing: Wash plates 3-5 times with tap water and air dry.
  • Staining: Add 50-100 µL SRB solution to each well and incubate for 15-30 minutes at room temperature.
  • Washing: Rapidly wash 3-5 times with 1% acetic acid to remove unbound dye.
  • Solubilization: Add 100-150 µL Tris base solution to dissolve protein-bound dye.
  • Absorbance Measurement: Measure absorbance at 510-565 nm using a microplate reader.
  • Data Analysis: Calculate percentage viability and IC~50~ as described for MTT assay. [#citation:6]

Table 2: Comparison of Cytotoxicity Assay Methods

Parameter MTT Assay SRB Assay CCK-8 Assay
Principle Mitochondrial reductase activity Cellular protein content Dehydrogenase activity
Endpoint Formazan crystal formation Protein-dye binding Formazan formation (water-soluble)
Incubation Time 2-4 hours 15-30 minutes 1-4 hours
Solubilization Required (DMSO) Required (Tris base) Not required
Advantages Well-established, sensitive Stable endpoint, minimal compound interference Highly sensitive, non-toxic
Limitations Crystal dissolution variability, potential drug interference Less sensitive for low cell numbers, multiple washing steps Higher cost, similar limitations to MTT
Optimal Use Initial screening, rapid assays Longer-term drug exposure studies High-throughput screening

EGFR Signaling Pathway and this compound Mechanism

The following diagram illustrates the EGFR signaling pathway and this compound's mechanism of action, highlighting key downstream pathways and potential resistance mechanisms:

G EGFR Signaling Pathway and this compound Mechanism EGF EGF EGFR EGFR EGF->EGFR Binding RAS RAS EGFR->RAS Activation PI3K PI3K EGFR->PI3K This compound This compound This compound->EGFR Inhibition RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Proliferation ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Survival Survival AKT->Survival Apoptosis Apoptosis AKT->Apoptosis Inhibition Metabolism Metabolism mTOR->Metabolism T790M T790M T790M->EGFR Resistance EMT EMT EMT->Apoptosis Evasion Bypass Bypass Bypass->AKT Alternative Activation

Experimental Workflow for Comprehensive this compound Assessment

The following workflow outlines a systematic approach for evaluating this compound cytotoxicity and investigating resistance mechanisms:

G This compound Cytotoxicity Assessment Workflow cluster_1 Phase 1: Experimental Design cluster_2 Phase 2: Assay Execution cluster_3 Phase 3: Data Analysis cluster_4 Phase 4: Mechanism Investigation P1A Cell Line Selection (Based on EGFR/KRAS status) P1B This compound Concentration Range Determination P1A->P1B P1C Control Group Design P1B->P1C P2A Cell Seeding and Attachment (24h) P1C->P2A P2B This compound Treatment (72h exposure) P2A->P2B P2C Viability Measurement (MTT/SRB/CCK-8) P2B->P2C P3A IC50 Calculation (Nonlinear regression) P2C->P3A ApoptosisAssay Apoptosis Assay (Annexin V/PI) P2C->ApoptosisAssay P3B Resistance Factor Determination P3A->P3B P3C Statistical Analysis P3B->P3C P4A Resistant Line Development P3C->P4A Combination Combination Therapy Screening P3C->Combination P4B Pathway Analysis (Western blot) P4A->P4B P4C Combination Studies (with other inhibitors) P4B->P4C

Modeling and Overcoming this compound Resistance

Establishing Acquired Resistance Models

To investigate acquired resistance mechanisms, generate this compound-resistant sublines through continuous exposure:

Protocol for Resistant Cell Line Development:

  • Start with this compound-sensitive cells (PC9, HCC827) at 50-60% confluence.
  • Initiate treatment with low this compound concentrations (0.1-0.5 × IC~50~).
  • Gradually increase this compound concentrations in stepwise increments (typically 2-fold) over 6-11 months as cells adapt. [#citation:1]
  • Maintain resistant cells in this compound-containing medium, but culture in drug-free medium for at least 1 week before experiments to eliminate acute drug effects. [#citation:1]
  • Validate resistance by comparing IC~50~ values between parental and resistant lines (typically 5-20 fold increase indicates successful resistance development).
Combination Strategies to Overcome Resistance

Recent studies have identified promising combination approaches to restore this compound sensitivity:

  • Separase Inhibition: Sepin-1 (separase inhibitor) combined with this compound promotes PANoptosis (combined pyroptosis, apoptosis, and necroptosis) in resistant cells by downregulating PTBP1 and TAK1 expression. [#citation:5]
  • Twist1 Knockdown: Genetic silencing of Twist1 enhances this compound sensitivity in resistant models by reversing EMT and downregulating p-Akt. [#citation:1]
  • FGL1 Targeting: Knockdown of FGL1 increases this compound-induced apoptosis in resistant PC9/GR cells by regulating PARP1/caspase 3 pathways. [#citation:9]

Data Interpretation and Troubleshooting

Key Parameters for Data Validation
  • IC~50~ Values: this compound-sensitive lines typically show IC~50~ values in nanomolar range (0.01-0.5 µM), while resistant lines exhibit micromolar IC~50~ (5-50 µM). [#citation:1]
  • Resistance Factor: Calculate as IC~50~(resistant)/IC~50~(sensitive). Values >5 indicate significant resistance development.
  • Apoptotic Index: Combination therapies should increase apoptotic cells by ≥2-fold over this compound monotherapy in resistant models.
Common Technical Issues and Solutions
  • High Background in Viability Assays: Ensure proper washing steps and include appropriate blank controls.
  • Inconsistent Replicates: Confirm homogeneous cell seeding and drug distribution.
  • Unexpected Sensitivity/Resistance: Verify cell line authentication and genetic characterization regularly.

References

Comprehensive Application Notes and Protocols for Gefitinib Combination Therapy in EGFR-Mutant NSCLC

Author: Smolecule Technical Support Team. Date: February 2026

Introduction and Rationale for Combination Therapy

Epidermal Growth Factor Receptor (EGFR) mutations are recognized drivers in a significant subset of Non-Small Cell Lung Cancer (NSCLC) cases, with exon 19 deletions (19del) and exon 21 L858R point mutations being the most common sensitizing variants. First-generation EGFR tyrosine kinase inhibitors (TKIs), such as gefitinib, have demonstrated superior efficacy over platinum-based chemotherapy in treatment-naïve patients, establishing them as a standard of care. However, acquired resistance inevitably develops, typically within 9 to 13 months of initiating monotherapy, creating a compelling clinical need for superior upfront strategies [1].

Combination therapy has emerged as a promising approach to enhance the efficacy and durability of response to EGFR TKIs. The biological rationale for combining this compound with other agents is multifaceted: it can simultaneously target co-activated signaling pathways, circumvent early resistance mechanisms, and leverage synergistic cytotoxic effects. Current evidence explores combinations with anti-angiogenic agents (e.g., bevacizumab), cytotoxic chemotherapy (pemetrexed, carboplatin), and other novel targeted agents [2] [1]. For instance, the addition of bevacizumab to an EGFR-TKI not only inhibits tumor angiogenesis via the VEGF pathway but may also enhance drug delivery and overcome intrinsic resistance, particularly in certain EGFR mutation subtypes [3] [4].

Clinical Evidence and Efficacy Data

Recent clinical trials have provided robust data supporting the efficacy of various this compound-based combinations. The synthesized quantitative findings from key studies are summarized in the tables below.

Table 1: Efficacy Outcomes of this compound-Based Combination Therapies in Clinical Trials

Combination Regimen Trial / Phase Patient Population Median PFS (Months) ORR (%) Key Findings
This compound + Bevacizumab BEVA-FLFX-001 [3] [4] EGFR L858R+ Advanced Non-squamous NSCLC (Phase 2) 15.1 90.2 Significant improvement vs this compound monotherapy (PFS: 8.2 mos, ORR: 59.0%); p<0.01
This compound + Bevacizumab + Chemotherapy Single-Arm Study [1] EGFR Mut+ Advanced Non-squamous NSCLC 28.0 95.0 Promising efficacy; DCR 100%; manageable safety profile
This compound + Pemetrexed (Sequential) Phase 2 [5] EGFR Mut+ Advanced NSCLC 18.0 84.6 Demonstrated schedule-dependent synergistic effect

Table 2: Overview of Treatment Strategies and Associated Biomarkers

Therapeutic Strategy Representative Regimen Proposed Biomarker / Patient Selection Resistance Mechanism Addressed
TKI + Anti-angiogenic This compound + Bevacizumab EGFR L858R mutation [3] [4] VEGF-mediated escape, intrinsic resistance
TKI + Chemotherapy This compound + Pemetrexed/Carboplatin - Tumor heterogeneity, bypass signaling
Novel Targeted Combo This compound + miR-30a-5p mimic (Preclinical) PI3K/AKT pathway activation [6] IGF1R/HGF-mediated resistance
Fourth-Generation Combos Amivantamab + Lazertinib [7] [8] High-risk disease features MET amplification, EGFR bypass

The BEVA-FLFX-001 phase 2 trial provides level 1 evidence supporting the This compound-bevacizumab combination specifically in EGFR L858R-positive patients, a subgroup known to have a poorer prognosis relative to those with 19del when treated with first-generation TKI monotherapy [3] [4]. The role of circulating tumor DNA (ctDNA) as a dynamic biomarker is increasingly important. In the BEVA-FLFX-001 trial, patients with a >98% decline in maxVAF (maximal variant allele frequency) in ctDNA at 6 weeks post-treatment had significantly longer PFS (17.0 vs. 5.4 months) in the combination group. Furthermore, the combination therapy showed a trend toward a lower frequency of the acquired T790M resistance mutation (30.8% vs 58.8%), suggesting it may alter the resistance landscape [3] [4].

A broader perspective from a 2025 network meta-analysis confirms that the optimal first-line treatment varies with clinicopathological characteristics. While newer combinations like amivantamab plus lazertinib and osimertinib plus chemotherapy show leading efficacy in the overall population, regimens containing first-generation TKIs like this compound remain relevant, especially in specific subgroups or regions with access barriers [7].

Detailed Experimental Protocols

Clinical Protocol: this compound in Combination with Bevacizumab

This protocol is adapted from the BEVA-FLFX-001 trial for researchers and clinicians seeking to implement this regimen [3] [4].

  • Patient Selection Criteria:

    • Inclusion: Adults (≥18 years) with histologically confirmed, advanced (Stage IIIB/IV) non-squamous NSCLC harboring an EGFR L858R mutation; no prior systemic therapy for advanced disease; ECOG Performance Status 0-1; adequate organ function; at least one measurable lesion per RECIST 1.1.
    • Exclusion: Tumors with predominant squamous histology; history of hemoptysis; uncontrolled hypertension; pre-existing T790M mutation; symptomatic brain metastases.
  • Treatment Administration:

    • This compound: 250 mg, administered orally, once daily continuously.
    • Bevacizumab: 7.5 mg/kg, administered by intravenous infusion, on Day 1 of a 21-day cycle.
    • Pre-medication for bevacizumab infusion is recommended per institutional standards. Treatment continues until disease progression, unacceptable toxicity, or patient withdrawal.
  • Dose Modification Guidelines:

    • For Grade ≥3 non-hematological toxicities or intolerable Grade 2 toxicities related to this compound: Interrupt this compound until resolution to Grade ≤1, then resume at 250 mg/day or consider dose reduction to 250 mg every other day.
    • For bevacizumab-related adverse events (e.g., hypertension, proteinuria, bleeding): Manage per institutional guidelines; delay infusion until toxicity resolves; discontinue for severe or life-threatening events.
  • Assessment Schedule:

    • Tumor Imaging: CT scans of chest and abdomen (or PET-CT) at baseline and every 6 weeks for the first year, then every 3 months thereafter until progression.
    • ctDNA Collection: For biomarker analysis, collect plasma samples at baseline, 6 weeks after treatment initiation, and at the time of disease progression.
    • Safety Monitoring: Vital signs, hematology, serum chemistry, and urinalysis should be performed at the start of every cycle (every 3 weeks).
Laboratory Protocol: Analysis of Plasma ctDNA Biomarkers

This protocol details the exploratory analysis of ctDNA as performed in the BEVA-FLFX-001 trial [3] [4].

  • Objective: To evaluate the prognostic value of ctDNA and detect emerging resistance mutations during treatment.
  • Sample Collection and Processing:
    • Collect peripheral blood (e.g., 10 mL) into cell-stabilizing blood collection tubes (e.g., Streck, PAXgene).
    • Process samples within 2-6 hours of collection. Centrifuge to separate plasma, followed by a second high-speed centrifugation to remove residual cells.
    • Aliquot plasma and store at -80°C until DNA extraction.
  • ctDNA Extraction and Sequencing:
    • Extract ctDNA from 1-2 mL of plasma using a commercial circulating nucleic acid kit.
    • Quantify the extracted DNA using a fluorometer.
    • Prepare sequencing libraries and perform Next-Generation Sequencing (NGS) using a targeted panel covering EGFR and other relevant cancer genes.
    • Analyze sequencing data to identify somatic mutations and calculate the maxVAF.
  • Data Interpretation:
    • Early Molecular Response: A decline in maxVAF of >98% at 6 weeks is associated with superior PFS.
    • ctDNA Positivity: The presence of detectable ctDNA at 6 weeks post-treatment is a negative prognostic factor.
    • Resistance Monitoring: Analysis of progression samples can identify resistance mechanisms like T790M.

Safety and Tolerability Management

The safety profile of this compound combinations is manageable with vigilant monitoring. The BEVA-FLFX-001 trial reported that the this compound-bevacizumab combination had a similar adverse effect profile to this compound monotherapy, with the notable addition of hypertension in the combination group [3] [4]. The four-drug combination (this compound, bevacizumab, pemetrexed, carboplatin) demonstrated higher grade ≥3 adverse events (65%), including neutropenia (30%), thrombocytopenia (20%), and nausea (20%) [1].

Table 3: Common Adverse Events and Management Strategies

Adverse Event Associated Drug(s) Grade Management Recommendations
Hypertension Bevacizumab Any Grade Monitor BP every 3 weeks. Initiate/optimize antihypertensive therapy for persistent Grade ≥2.
Skin Rash This compound 1-2 Topical corticosteroids, moisturizers, oral doxycycline.
3 Interrupt this compound until improves to Grade ≤1, then resume. Consider dermatology consult.
Neutropenia Chemotherapy 3-4 Interrupt chemotherapy; consider G-CSF support.
Increased ALT/AST This compound 3-4 Interrupt this compound until resolution to Grade ≤1, then resume at same or reduced dose.
Bleeding Events Bevacizumab Any Grade For serious bleeding, permanently discontinue bevacizumab.

Signaling Pathways and Mechanisms of Action

The following diagram illustrates the core signaling pathways involved in EGFR-mutant NSCLC and the molecular targets of this compound combination therapies.

G EGFR EGFR Downstream Downstream Pathways (PI3K/AKT, RAS/RAF/MEK/ERK) EGFR->Downstream Activates This compound This compound This compound->EGFR Inhibits CellProcess Cell Proliferation Survival Metastasis Downstream->CellProcess Bevacizumab Bevacizumab VEGF VEGF Ligand Bevacizumab->VEGF Neutralizes VEGFR VEGFR VEGF->VEGFR Angiogenesis Tumor Angiogenesis VEGFR->Angiogenesis miR miR-30a-5p Mimic PIK3CA PI3K miR->PIK3CA Suppresses PIK3CA->Downstream ResistanceMech Resistance Mechanisms (T790M, MET amp, EMT) ResistanceMech->Downstream ResistanceMech->CellProcess

Figure 1: Targeted Signaling Pathways in this compound Combination Therapy

This diagram delineates the mechanistic rationale behind combination strategies. This compound directly inhibits the activity of mutant EGFR, thereby suppressing downstream pro-survival pathways like PI3K/AKT and RAS/RAF/MEK/ERK [2]. The addition of Bevacizumab sequesters the VEGF ligand, blocking its interaction with VEGFR on endothelial cells and thereby inhibiting the formation of new tumor vasculature (tumor angiogenesis) [3] [4]. This creates a dual attack on the tumor ecosystem. Furthermore, preclinical research shows that combining this compound with a miR-30a-5p mimic can suppress PI3K expression, offering a potential strategy to overcome resistance mediated by the IGF1R and HGF signaling pathways, which converge on AKT activation [6]. These pathways are also implicated in various acquired resistance mechanisms, such as the T790M mutation, MET amplification, and Epithelial-Mesenchymal Transition (EMT) [2].

Conclusions and Future Directions

The integration of this compound with other therapeutic modalities represents a significant advancement in the first-line management of EGFR-mutant NSCLC. Strong evidence, particularly from the BEVA-FLFX-001 trial, supports the This compound-bevacizumab combination as a highly effective and tolerable regimen for patients with the EGFR L858R mutation [3] [4]. The use of ctDNA monitoring provides a powerful, non-invasive tool for assessing early molecular response, predicting outcomes, and guiding subsequent therapy by identifying resistance mechanisms.

Future work should focus on refining patient selection through comprehensive biomarker profiling, which includes not only EGFR mutation subtypes but also co-mutations such as TP53. The exploration of novel combinations, including those with fourth-generation agents and mechanism-based therapies like microRNA mimics, holds promise for further improving patient outcomes and overcoming the challenge of acquired resistance [6] [7] [8].

References

gefitinib dose escalation clinical trial design

Author: Smolecule Technical Support Team. Date: February 2026

Clinical Evidence on Gefitinib Dose Escalation

A key randomized, multicenter study specifically investigated this compound dose-escalation in patients with advanced NSCLC who achieved Stable Disease (SD) after one month of standard-dose treatment [1].

Aspect Standard Dose Group (250 mg/d) High Dose Group (500 mg/d)
Objective Response Rate (ORR) 12.5% 12.5%
Median Progression-Free Survival (PFS) 6.23 months 5.30 months
Median Overall Survival (OS) 18.87 months 13.70 months
Most Common Adverse Events Rash, Diarrhea, Abnormal aminotransferases Rash, Diarrhea, Abnormal aminotransferases
Grade 3/4 Acne-like Rash 0% 14.6%

The study concluded that dose-escalation of this compound did not improve response or survival in this patient population, and led to increased toxicity [1]. This aligns with earlier studies (IDEAL 1 and 2) which found the 250 mg/day dose to be as effective as a 500 mg/day dose, but with a better tolerability profile [2] [1].

Detailed Experimental Protocol

The following protocol is adapted from the phase II and III trials analyzed, providing a framework for evaluating this compound in advanced NSCLC [3] [1].

Patient Selection
  • Inclusion Criteria:
    • Histologically confirmed advanced NSCLC (Stage IIIB with malignant effusion or Stage IV).
    • Measurable disease as per RECIST criteria.
    • ECOG Performance Status of 0-2 (some studies may include PS 3 with limited options).
  • Exclusion Criteria:
    • Known severe hypersensitivity to this compound.
    • Incomplete healing from major surgery.
    • Clinically active interstitial lung disease.
    • Inability to swallow oral medications.
Randomization and Dosing
  • Screening: Enroll patients and initiate standard this compound dose (250 mg, orally, once daily) for one month [1].
  • Randomization: After one month, randomize patients who have achieved SD into the study groups (1:1 ratio).
    • Control Group: Continue this compound at 250 mg/day.
    • Experimental Group: Escalate this compound dose to 500 mg/day.
  • Treatment Duration: Continue until disease progression or unacceptable toxicity [3].
Efficacy and Safety Assessments
  • Tumor Response: Assess according to RECIST criteria.
    • Perform CT scans at baseline and then every 6-8 weeks.
    • Evaluate for Complete Response (CR), Partial Response (PR), Stable Disease (SD), and Progressive Disease (PD) [3] [1].
  • Primary Endpoint: Progression-Free Survival (PFS).
  • Secondary Endpoints: Overall Survival (OS), Objective Response Rate (ORR), and Quality of Life (QoL) using validated questionnaires like FACT-L [3].
  • Safety Monitoring:
    • Record all adverse events (AEs) and grade them according to NCI Common Toxicity Criteria.
    • Monitor specifically for rash, diarrhea, and elevated liver enzymes [3] [1].
    • Manage AEs with supportive care or dose modifications/interruptions as per protocol.
Biomarker and Pharmacokinetic Analysis
  • Biomarkers: Where possible, test tumor tissue or plasma for EGFR mutation status, as it is a strong predictor of outcomes with this compound [1] [4].
  • Pharmacokinetics: In a subset of patients, collect plasma samples to measure this compound concentration at baseline and during treatment to confirm exposure levels [1] [5].

Mechanisms of Action and Resistance

This compound is a tyrosine kinase inhibitor (TKI) that targets the Epidermal Growth Factor Receptor (EGFR), a key driver in many solid tumors, including NSCLC [2]. It acts intracellularly to block downstream signal transduction from EGFR, leading to reduced cellular proliferation and inhibition of survival signals [2].

The following diagram illustrates the primary signaling pathway targeted by this compound and a key mechanism of acquired resistance.

gefitinib_mechanism EGF EGF Ligand EGFR EGFR Receptor EGF->EGFR Downstream Downstream Signaling (PI3K/AKT, MEK/ERK) EGFR->Downstream This compound This compound This compound->EGFR Inhibits CellProcess Cell Proliferation & Survival Downstream->CellProcess HDGF HDGF Overexpression (Resistance Factor) Bypass Bypass Activation HDGF->Bypass Bypass->Downstream Re-activates

Despite initial efficacy, acquired resistance almost always develops. One identified mechanism involves Hepatoma-derived Growth Factor (HDGF). Research shows that HDGF overexpression can activate the PI3K/AKT and MEK/ERK signaling pathways independently of EGFR, thereby promoting this compound resistance [6]. This reactivation of downstream pathways allows cancer cells to bypass the inhibitory effects of this compound.

Key Considerations for Trial Design

  • Patient Population is Critical: The lack of benefit from dose escalation in the broader SD population highlights the need for biomarker-driven selection. Focus on patients with specific resistance mechanisms, like low HDGF levels or wild-type EGFR, where higher drug exposure might be more effective [1] [6].
  • Toxicity is a Key Limitation: Dose escalation to 500 mg/day significantly increases the incidence of severe (Grade 3/4) rash [1]. A risk-benefit analysis strongly favors the standard dose.
  • Alternative Strategies: Rather than dose escalation, research should focus on:
    • Combination Therapies: Partnering this compound with agents that target resistance pathways (e.g., HDGF inhibitors, MEK inhibitors) [6].
    • Sequential Therapy: Switching to a different EGFR-TKI or other targeted agent after resistance develops [1].

References

Comprehensive Application Notes: EGFR Mutation Testing Methodologies for Gefitinib Patient Selection in NSCLC

Author: Smolecule Technical Support Team. Date: February 2026

Clinical Context and Purpose

Epidermal growth factor receptor (EGFR) mutations are established predictive biomarkers for response to tyrosine kinase inhibitors (TKIs) like gefitinib in non-small cell lung cancer (NSCLC). The identification of specific mutations in the EGFR tyrosine kinase domain has revolutionized treatment paradigms for advanced NSCLC, enabling targeted therapy approaches that significantly improve outcomes compared to conventional chemotherapy. These application notes provide detailed methodologies for EGFR mutation testing to guide appropriate patient selection for this compound therapy, ensuring researchers and clinicians can implement robust testing protocols in both research and clinical settings.

The clinical importance of EGFR mutation testing stems from compelling evidence demonstrating its predictive value. Multiple phase III clinical trials have established that NSCLC patients with activating EGFR mutations derive significant benefit from first-line this compound treatment, with improved progression-free survival compared to platinum-based chemotherapy. The IPASS (IRESSA Pan-Asia Study) trial, a landmark study in this field, demonstrated that this compound was superior to carboplatin/paclitaxel in EGFR mutation-positive patients, while patients with wild-type EGFR had better outcomes with chemotherapy [1]. This established the foundation for treatment stratification based on EGFR mutation status and highlighted the critical importance of accurate molecular diagnostics in NSCLC management.

EGFR Mutation Testing Methodologies

Overview of Common Testing Approaches

Multiple methodological approaches have been developed for detecting EGFR mutations in clinical specimens, each with distinct advantages, limitations, and optimal applications. These methods can be broadly categorized into screening methods that detect all mutations (including novel variants) in exons 18-21 and targeted methods that specifically identify known mutations. The selection of an appropriate testing method depends on multiple factors including available tissue, required sensitivity, turnaround time, and resources.

Table 1: Comparison of EGFR Mutation Testing Methodologies

Method Sensitivity Turnaround Time Mutation Coverage Key Applications
Direct Sequencing Low (~25% mutant allele frequency) 3-5 days Comprehensive (all mutations in sequenced regions) Research settings, detection of novel mutations
ARMS/Scorpion-ARMS High (~1% mutant allele frequency) 1-2 days Targeted (29 common mutations) Routine clinical testing, cytology samples
PNA-Mediated PCR Clamping High (~1% mutant allele frequency) 1-2 days Targeted (exon 19 deletions, L858R) Blood samples, limited tumor content
DHPLC Moderate (~5-10% mutant allele frequency) 2-3 days Comprehensive with targeted approach Research laboratories with appropriate equipment
NGS Variable (1-5% with deep sequencing) 5-10 days Most comprehensive Research, simultaneous multi-gene analysis
Performance Characteristics Across Methodologies

The analytical performance of EGFR testing methods varies significantly, impacting their utility in different clinical and research scenarios. Studies have systematically compared these methodologies to establish their relative performance characteristics. In one comprehensive analysis comparing denaturing high-performance liquid chromatography (DHPLC), mutant-enriched liquidchip (ME-Liquidchip), and Scorpion-Amplification Refractory Mutation System (Scorpion-ARMS) methods, Scorpion-ARMS demonstrated superior predictive value for this compound response, with better correlation with clinical outcomes [2]. The response rates to EGFR-TKIs in patients with mutations detected by different methods were 71.4% for tumor tissue, 62.5% for blood using DHPLC, 50.0% for blood using ME-Liquidchip, and 66.7% for blood using Scorpion-ARMS [2].

Another study comparing direct sequencing and ARMS methodologies in cytological specimens demonstrated the superior sensitivity of ARMS, detecting EGFR mutations in 45.2% of specimens compared to 28.6% by direct sequencing [3]. Importantly, this increased detection rate translated to clinical relevance, as patients with mutations detected only by ARMS but not by direct sequencing showed lower overall response rates (48.0% vs. 80.9%) and shorter progression-free survival (7.4 vs. 10.5 months) when treated with this compound [3]. This highlights the importance of assay sensitivity in predicting therapeutic outcomes and the potential impact of mutation abundance on TKI efficacy.

Experimental Protocols

Tissue-Based EGFR Mutation Testing Using ARMS Technology

Principle: The Amplification Refractory Mutation System (ARMS) utilizes allele-specific PCR primers that preferentially amplify mutant sequences, enabling detection of low-abundance mutations in formalin-fixed paraffin-embedded (FFPE) tissue specimens with high sensitivity.

Specimen Requirements:

  • FFPE tissue blocks or sections containing sufficient tumor content
  • Minimum of 100 viable tumor cells required for reliable detection
  • Macrodissection or microdissection recommended to enrich tumor content to >50%

Procedure:

  • DNA Extraction:

    • Cut 4-8 sections of 5-10μm thickness from FFPE blocks
    • Deparaffinize using xylene washes and dehydrate in 100% ethanol
    • Digest tissue proteinically using proteinase K at 56°C overnight
    • Extract DNA using commercial kits (e.g., QIAamp DNA Mini Kit, Qiagen)
    • Quantify DNA using spectrophotometry or fluorometry
  • Mutation Detection:

    • Utilize commercial EGFR mutation detection kits (e.g., ADx EGFR Mutations Detection Kit, Amoy Diagnostics)
    • Prepare reaction mixtures according to manufacturer's specifications
    • Set up separate reactions for different mutation types (deletions, T790M, L858R, etc.)
    • Perform real-time PCR using appropriate cycling conditions:
      • Initial denaturation: 95°C for 5 minutes
      • 40 cycles of: 95°C for 25 seconds, 60°C for 20 seconds, 72°C for 20 seconds
      • Final extension: 72°C for 5 minutes
  • Result Interpretation:

    • Analyze amplification curves and cycle threshold (Ct) values
    • Calculate ΔCt values (control Ct - sample Ct)
    • Apply validated cutoff values (typically ΔCt ≥ 2 indicates mutation positivity)
    • Include appropriate positive and negative controls in each run
Liquid Biopsy EGFR Mutation Testing Using PNA-Mediated PCR Clamping

Principle: Peptide nucleic acid (PNA) probes specifically bind wild-type EGFR sequences with higher affinity than DNA probes, thereby inhibiting wild-type amplification and enriching mutant allele detection in circulating free DNA from blood samples.

Specimen Collection and Processing:

  • Collect peripheral blood (10-20ml) in EDTA-containing tubes
  • Process within 2 hours of collection to prevent genomic DNA contamination
  • Centrifuge at 3,000 rpm for 5 minutes to separate plasma
  • Transfer supernatant and recentrifuge at 3,000 rpm for 5 minutes
  • Store plasma at -70°C until DNA extraction

Procedure:

  • Circulating Free DNA Extraction:

    • Use 1-2ml plasma with commercial cfDNA extraction kits (e.g., DNeasy Blood Kit, Qiagen)
    • Elute in 60μl elution buffer
    • Quantify using sensitive fluorometric methods
  • PNA-Mediated PCR Clamping:

    • Utilize PNAClamp EGFR Mutation Detection Kit (PANAGENE)
    • Prepare 20μl reactions containing:
      • 30ng plasma DNA template
      • Primers and PNA probe set for exon 19 deletions or L858R mutation
      • SYBR Green PCR master mix
    • Perform real-time PCR with cycling conditions:
      • Initial hold: 94°C for 5 minutes
      • 40 cycles: 94°C for 30 seconds, 70°C for 20 seconds, 63°C for 30 seconds, 72°C for 30 seconds
  • Analysis and Interpretation:

    • Determine cycle threshold (Ct) values from SYBR Green amplification plots
    • Calculate ΔCt value (control Ct - sample Ct)
    • Apply validated cutoff (ΔCt ≥ 2 indicates mutation positivity)
    • Include wild-type control and no-template control in each run

G Start Patient with Advanced NSCLC Decision1 Tissue Availability Assessment Start->Decision1 TissueAvailable Adequate Tissue Available Decision1->TissueAvailable Adequate sample TissueUnavailable Insufficient Tissue Decision1->TissueUnavailable Insufficient sample Method1 Tissue-Based Testing (ARMS/Scorpion-ARMS) TissueAvailable->Method1 Method2 Liquid Biopsy Testing (PNA-PCR Clamping) TissueUnavailable->Method2 Result1 EGFR Mutation Detected Method1->Result1 Mutation positive Result2 EGFR Wild-Type Method1->Result2 Mutation negative Method2->Result1 Mutation positive Method2->Result2 Mutation negative Treatment1 Initiate this compound Therapy Result1->Treatment1 Treatment2 Alternative Therapy (Chemotherapy/Immunotherapy) Result2->Treatment2

Figure 1: Clinical Decision Pathway for EGFR Testing and this compound Treatment Selection in NSCLC

Data Interpretation and Clinical Application

Correlation Between Mutation Status and Treatment Response

The predictive value of EGFR mutation testing for this compound response has been firmly established through multiple clinical studies. A comprehensive analysis of 69 NSCLC patients treated with this compound demonstrated that EGFR mutation status was the single most important predictor of response, with mutation-positive patients showing significantly better objective response rates and survival [4]. The presence of this compound-sensitive EGFR mutations was independently predictive of both response (P=0.011) and survival (P=0.002) in multivariate analysis [4].

Additional molecular markers can further refine predictive accuracy. The same study found that no patients with K-ras mutations responded to this compound, including two patients who also had EGFR mutations [4]. Furthermore, in EGFR wild-type patients, the presence of either K-ras mutation or phosphorylated Akt overexpression was associated with poor response and shorter time-to-progression [4]. These findings suggest that comprehensive molecular profiling beyond EGFR alone may enhance patient selection accuracy.

Table 2: Clinical Outcomes Based on EGFR Mutation Status and Testing Methodology

Patient Population Testing Method Sample Type Response Rate Median PFS Study
EGFR mutation-positive Scorpion-ARMS Tumor tissue 71.4% Not reported [2]
EGFR mutation-positive Scorpion-ARMS Blood 66.7% Not reported [2]
EGFR mutation-positive ARMS Cytology 69.4% 9.3 months [3]
Sequencing+/ARMS+ Combined Cytology 80.9% 10.5 months [3]
Sequencing-/ARMS+ Combined Cytology 48.0% 7.4 months [3]
EGFR mutant, poor PS Retrospective Tissue 69% (GEF) 6.9 months (GEF) [5]
EGFR mutant, poor PS Retrospective Tissue 66% (OSI) 9.2 months (OSI) [5]
Integration of Testing Results into Clinical Decision-Making

Clinical application of EGFR testing results requires understanding of both the methodological limitations and the therapeutic implications. The specific mutation subtype significantly impacts treatment outcomes, with exon 19 deletions and L858R point mutations in exon 21 representing the most common sensitizing mutations that predict response to this compound [6]. A large real-world study of 752 NSCLC patients treated with this compound or erlotinib demonstrated that EGFR L858R mutations were independently associated with shorter time-to-treatment discontinuation compared to exon 19 deletions (HR 1.3, 95% CI 1.1-1.6) [7].

The source of specimen also influences the clinical utility of test results. While tumor tissue remains the gold standard for EGFR mutation testing, cytological specimens and liquid biopsies provide viable alternatives when tissue is unavailable. Studies have confirmed that cytological specimens including pleural effusion, sputum, and bronchoscopy lavages can successfully determine EGFR mutation status, with response rates to this compound comparable to those observed with tissue-based testing [3]. Similarly, circulating free DNA from blood plasma can serve as an adequate surrogate, though with generally lower detection rates than tissue testing [8].

G Sample Sample Collection (FFPE, Cytology, Plasma) Processing Sample Processing (DNA Extraction, Quantification) Sample->Processing MethodSelection Method Selection (Based on Sample Type and Resources) Processing->MethodSelection ARMS ARMS/Scorpion-ARMS (High Sensitivity, Targeted) MethodSelection->ARMS Routine clinical use PNA PNA-Mediated PCR (High Sensitivity, Blood Optimized) MethodSelection->PNA Liquid biopsy focus Sequencing Direct Sequencing (Low Sensitivity, Comprehensive) MethodSelection->Sequencing Research setting Analysis Data Analysis (ΔCt Calculation, Variant Calling) ARMS->Analysis PNA->Analysis Sequencing->Analysis Interpretation Clinical Interpretation (Integration with Clinical Factors) Analysis->Interpretation

Figure 2: EGFR Mutation Testing Workflow from Sample Collection to Clinical Interpretation

Implementation Considerations

Selection of Testing Methodology

The choice of EGFR testing method should be guided by multiple factors, including sample type and quality, required sensitivity, available resources, and clinical context. For routine clinical applications where common EGFR mutations need to be identified with high sensitivity, targeted methods like ARMS/Scorpion-ARMS are preferred due to their robust performance and faster turnaround times. In research settings where discovery of novel mutations is valuable, comprehensive approaches like next-generation sequencing may be more appropriate despite longer processing times and higher costs.

The sample type significantly influences method selection. For cytological specimens with limited tumor cellularity or circulating free DNA from blood samples, highly sensitive methods like ARMS or PNA-mediated PCR clamping are essential to overcome the challenge of low mutant allele frequency. Studies have demonstrated that conventional direct sequencing fails to detect EGFR mutations in up to 26.7% of cases that are identified by more sensitive methods like ARMS when analyzing cytological specimens [3]. This has direct clinical implications, as patients with mutations detectable only by sensitive methods show intermediate response rates to this compound compared to those with mutations detectable by both methods.

Quality Assurance and Method Validation

Robust validation of EGFR testing methodologies is essential for reliable clinical implementation. Each laboratory should establish validation protocols that determine analytical sensitivity, specificity, precision, and reproducibility for their chosen testing platform. The minimum analytical sensitivity should enable reliable detection of mutant alleles at 1-5% variant allele frequency, particularly for liquid biopsy applications where tumor DNA represents a small fraction of total circulating free DNA.

Quality control measures must include:

  • Positive and negative controls in each assay run
  • Blinded sample exchange programs with reference laboratories
  • Regular proficiency testing to maintain competency
  • Standardized reporting formats that clearly communicate results and limitations

Implementation of reflex testing pathways can optimize resource utilization while ensuring appropriate patients receive comprehensive molecular profiling. A typical pathway might begin with targeted EGFR mutation testing, followed by expanded testing for other relevant markers (ALK, ROS1, etc.) in EGFR wild-type cases, particularly when clinical features suggest high probability of driver mutation presence.

Conclusion

EGFR mutation testing represents a critical component of precision oncology for NSCLC, enabling identification of patients most likely to benefit from this compound treatment. Implementation of appropriate testing methodologies requires careful consideration of clinical needs, sample types, and available resources. Targeted approaches like ARMS and PNA-mediated PCR clamping offer high sensitivity for detecting common EGFR mutations in both tissue and liquid biopsy specimens, while comprehensive methods like NGS provide broader mutation coverage for research applications. As the field of molecular diagnostics continues to evolve, standardization of testing methodologies and interpretation criteria will be essential for optimizing patient outcomes through personalized therapy with EGFR TKIs like this compound.

References

Application Notes and Protocols: Gefitinib and Photodynamic Therapy Combination for Enhanced Cancer Treatment

Author: Smolecule Technical Support Team. Date: February 2026

Then, I will now begin writing the main body of the protocol.

Introduction and Rationale

Photodynamic therapy (PDT) represents a minimally invasive therapeutic approach that requires three key components: a photosensitizer (PS), light of an appropriate wavelength, and molecular oxygen. When photosensitizers are activated by light, they generate reactive oxygen species (ROS) such as singlet oxygen (¹O₂) through type II photochemical reactions or free radicals through type I reactions, leading to selective tumor cell destruction [1] [2]. Despite its localized nature and favorable safety profile, PDT faces several limitations including limited light penetration depth in biological tissues, heterogeneity of photosensitizer distribution, and development of cellular resistance mechanisms that reduce its overall efficacy [1] [3]. These challenges have prompted researchers to explore combination therapies that can synergistically enhance PDT's antitumor effects while potentially lowering required doses of each modality.

The combination of PDT with molecular targeted agents like gefitinib represents an innovative approach to overcome these limitations. This compound is a tyrosine kinase inhibitor (TKI) that specifically targets the epidermal growth factor receptor (EGFR), a key regulator of tumor cell proliferation, survival, and invasion [4] [5]. Importantly, beyond its primary EGFR inhibition activity, this compound also potently inhibits ABCG2, a critical ATP-binding cassette transporter protein responsible for extruding protoporphyrin IX (PpIX) and other photosensitizers from cancer cells [6]. This dual mechanism of action makes this compound particularly valuable for combination with 5-aminolevulinic acid (5-ALA)-based PDT, as it simultaneously targets survival pathways and enhances intracellular accumulation of the photosensitizer.

The scientific rationale for this combination therapy stems from several complementary mechanisms. First, this compound-mediated ABCG2 inhibition increases intracellular PpIX accumulation, thereby enhancing subsequent photodynamic efficacy [6]. Second, PDT-induced oxidative stress and this compound-mediated EGFR signaling inhibition collectively impair pro-survival pathways and activate stronger cytotoxic responses than either modality alone [4]. Third, the combination has demonstrated synergistic effects even in cancer cells with wild-type EGFR that normally respond poorly to this compound monotherapy, potentially expanding its therapeutic applicability [4]. This protocol details the experimental procedures for implementing this promising combination therapy in preclinical models.

Materials and Reagents

Cell Lines and Culture Materials
  • Human cancer cell lines: Non-small cell lung cancer (NSCLC) lines A549 (p53+/+) and H1299 (p53-/-); glioblastoma lines U87MG, U118MG, A172, and T98G; malignant meningioma line IOMM-Lee [4] [6]
  • Culture media: RPMI 1640 for H1299 cells; F12K for A549 cells; appropriate media for other cell lines as specified
  • Supplements: Fetal calf serum (FCS, 10%), L-glutamine (2 mM), HEPES (10 mmol/L), sodium pyruvate (1 mM), glucose (2.5 g/L), sodium bicarbonate (1.5 g/L)
  • Culture vessels: Tissue culture-treated flasks, 35-mm plates, 96-well plates for viability assays
Chemical Reagents and Compounds
  • This compound (Iressa, AstraZeneca): Prepare 50 mM stock solution in 100% DMSO, aliquot and store at -20°C
  • 5-Animolevulinic acid (5-ALA): Prepare 300 mM stock solution in distilled water, aliquot and store at -20°C protected from light
  • Trypan blue solution (0.4%) for cell viability assessment
  • DMSO (cell culture grade) for compound dissolution
  • Hank's balanced salt solution for irradiation procedures
Equipment and Instruments
  • Light source system: Halogen lamp (e.g., PTL-Penta apparatus) equipped with band-pass filter (>80% transmittance at ~630 nm) [4]
  • Light delivery: Fiber optic bundle (8-mm diameter) with adjustable positioning apparatus
  • Power meter for quantifying light fluence rate (mW/cm²)
  • Flow cytometer with appropriate filters for PpIX fluorescence detection (excitation: 405 nm, emission: 635 nm)
  • Spectrofluorometer for extracellular PpIX quantification
  • Cell culture incubator maintaining 37°C, 5% CO₂, and humidified atmosphere
  • Laminar flow hood for sterile procedures
  • Centrifuge for cell processing

Protocol: In Vitro Combination Treatment

Cell Culture and Preparation
  • Cell maintenance: Culture cells in appropriate complete media at 37°C in a humidified 5% CO₂ atmosphere.
  • Experimental seeding: Harvest exponentially growing cells and seed at optimized densities:
    • 5 × 10⁴ cells/35-mm plate for viability assays
    • 1.5 × 10³ cells/well in 96-well plates for metabolic assays
  • Incubation: Allow cells to adhere for 24 hours before treatments.
This compound Pretreatment
  • Drug preparation: Prepare fresh this compound working solutions in complete culture media from DMSO stock. Use serial dilution to achieve final concentrations ranging from 0.5-50 μM based on experimental requirements.
  • Treatment application: Replace culture media with this compound-containing media. Incubate for 48 hours at 37°C.
  • Control setup: Include vehicle control (DMSO at equivalent concentration) and untreated control.
5-ALA Administration and Photosensitization
  • 5-ALA preparation: Dilute 5-ALA stock in serum-free media to achieve 1 mM final concentration.
  • Incubation: After 48-hour this compound pretreatment, remove this compound-containing media, wash cells with PBS, and add 5-ALA solution.
  • Photosensitizer accumulation: Incubate with 5-ALA for 3 hours in serum-free conditions at 37°C protected from light.
Light Irradiation
  • Preparation for irradiation: Following 5-ALA incubation, remove media, wash cells with Hank's solution, and add fresh Hank's solution to cover cells.
  • Light source setup: Position fiber optic bundle to ensure uniform illumination of cell monolayer. Confirm light fluence rate with power meter.
  • Irradiation parameters:
    • Wavelength: 630 ± 10 nm
    • Light fluence: 4-20 J/cm² (adjust based on cell line sensitivity)
    • A549 cells: 4-8 J/cm²
    • H1299 cells: 6-20 J/cm²
  • Post-irradiation processing: Following irradiation, replace with fresh complete media and return cells to incubator for specified analysis periods.

Table 1: Optimal Treatment Parameters for Different Cell Lines

Cell Line This compound Concentration (μM) 5-ALA Concentration (mM) Light Fluence (J/cm²)
A549 0.5-2 1 4-8
H1299 2-10 1 6-20
U87MG 5-20 1 10-15
IOMM-Lee 10-20 1 15-20

Assessment and Analysis Methods

Cell Viability Assessment
  • Trypan blue exclusion assay:

    • Harvest cells 24 hours post-PDT using trypsinization
    • Mix cell suspension 1:1 with 0.4% trypan blue solution
    • Count unstained (viable) and stained (non-viable) cells using hemocytometer
    • Calculate viability percentage: (viable cells/total cells) × 100
  • Metabolic activity assay (XTT):

    • Seed cells in 96-well plates at optimized density
    • At designated timepoints (1, 6, 24 hours post-treatment), add XTT reagent
    • Incubate for 2 hours at 37°C
    • Measure absorbance at 490 nm using plate reader
    • Normalize data to protein content or cell number
Synergy Quantification
  • Combination Index (CI) analysis:
    • Calculate using Chou-Talalay method for mutually exclusive agents: [ \text{CI} = \frac{(D)_1}{(D_x)_1} + \frac{(D)_2}{(D_x)_2} + \frac{(D)_1(D)_2}{(D_x)_1(D_x)_2} ] Where (D)₁ and (D)₂ are doses in combination, and (Dₓ)₁ and (Dₓ)₂ are doses alone for x% effect [4].
    • Interpret CI values:
      • CI < 1 indicates synergy
      • CI = 1 indicates additive effect
      • CI > 1 indicates antagonism
Mechanistic Studies
  • Intracellular PpIX quantification:

    • Analyze using flow cytometry (excitation: 405 nm, detection: 635 nm)
    • For extracellular PpIX measurement, collect culture media and measure fluorescence with spectrofluorometer
  • ABCG2 expression analysis:

    • Perform Western blotting or immunofluorescence to assess ABCG2 protein levels
    • Use specific ABCG2 inhibitors (e.g., Ko143) as comparative controls
  • Survival pathway analysis:

    • Evaluate NF-κB transcriptional activity using reporter assays
    • Assess AKT phosphorylation status by Western blotting
    • Measure proteasome function using fluorogenic substrates

Table 2: Key Molecular Effects of this compound + PDT Combination

Parameter This compound Alone PDT Alone Combination
Cell Viability Moderate reduction Variable Significant reduction
Intracellular PpIX No effect Increased Further enhanced
ABCG2 Function Inhibited No effect Potently inhibited
NF-κB Activity Moderate inhibition Variable Significant inhibition
AKT Signaling Reduced Activated Potently suppressed
Proteasome Function Minimal effect Impaired Severely impaired

Data Interpretation and Analysis

The combination of this compound with 5-ALA-mediated PDT consistently demonstrates synergistic effects across multiple cancer cell models, particularly in cells with intrinsic resistance to EGFR inhibitors [4]. The synergism is evidenced by Combination Index values significantly below 1.0, indicating that the observed cell killing exceeds what would be expected from simply additive effects of the individual treatments. This enhanced efficacy manifests not only in immediate cytotoxicity but also in long-term reproductive cell death, as demonstrated by reduced clonogenic survival.

The molecular mechanisms underlying this synergy involve multiple interconnected pathways. This compound pretreatment significantly enhances intracellular PpIX accumulation by 1.5 to 3-fold across different cell lines through inhibition of the ABCG2 transporter, which normally extrudes PpIX from cancer cells [6]. This increased photosensitizer retention directly correlates with enhanced photodynamic efficacy. Additionally, the combination therapy simultaneously targets multiple survival pathways: it potently suppresses NF-κB transcriptional activity, impairs proteasome function, and disrupts AKT-mediated pro-survival signaling [4]. These multipronged effects overwhelm cellular defense mechanisms that might otherwise enable survival following single-modality treatment.

The temporal sequence of treatment administration proves critical to maximizing synergistic interactions. This compound preconditioning for 48 hours prior to 5-ALA administration and subsequent irradiation yields optimal effects, likely due to the time required for effective ABCG2 downregulation and alteration of signaling pathways. Importantly, the combination approach demonstrates particular utility in tumor models that normally exhibit poor response to either monotherapy, including NSCLC cells with wild-type EGFR and glioblastoma models with intrinsic resistance mechanisms [4] [6].

G cluster_mechanisms Molecular Mechanisms Start Start Combination Treatment This compound This compound Pretreatment (48 hours, 0.5-50 µM) Start->this compound ALA 5-ALA Incubation (3 hours, 1 mM) This compound->ALA ABCG2 ABCG2 Inhibition This compound->ABCG2 Survival Survival Pathway Inhibition This compound->Survival Light Light Irradiation (630 nm, 4-20 J/cm²) ALA->Light Assessment Assessment & Analysis Light->Assessment Synergy Synergistic Cell Death Assessment->Synergy PpIX Increased PpIX Accumulation ABCG2->PpIX ROS Enhanced ROS Production PpIX->ROS Survival->Synergy ROS->Synergy

Figure 1: Experimental workflow and molecular mechanisms of this compound and PDT combination therapy. The diagram illustrates the sequential treatment protocol and key synergistic interactions at the molecular level that enhance therapeutic efficacy.

Troubleshooting Guide

  • Low photodynamic efficacy:

    • Verify light source output with power meter
    • Confirm 5-ALA solution is fresh and properly stored
    • Check that serum-free conditions are used during 5-ALA incubation
    • Extend this compound pretreatment duration to 48 hours
  • High variability in PpIX accumulation:

    • Standardize cell confluence at treatment initiation (70-80% recommended)
    • Ensure consistent serum starvation during 5-ALA incubation
    • Use fresh 5-ALA solutions prepared immediately before use
    • Consider cell line-specific ABCG2 expression levels
  • Excessive cytotoxicity in controls:

    • Verify DMSO concentration does not exceed 0.1% in vehicle controls
    • Optimize light fluence rates to avoid non-specific heating
    • Include dark controls (5-ALA without irradiation) for photosensitizer toxicity assessment
  • Inconsistent combination effects:

    • Validate this compound stock solution potency and storage conditions
    • Ensure appropriate temporal sequencing between treatments
    • Perform dose-response calibration for each cell line

Conclusion and Applications

The protocol for combining this compound with photodynamic therapy represents a promising strategic approach for enhancing anticancer efficacy, particularly in tumors with inherent resistance to conventional therapies. The synergistic interaction between these modalities leverages ABCG2 inhibition to increase photosensitizer accumulation while simultaneously disabling critical pro-survival pathways that would otherwise confer treatment resistance. This dual mechanism of action enables reduced doses of both this compound and light irradiation while maintaining therapeutic efficacy, potentially minimizing side effects and expanding the therapeutic window.

The future applications of this combination strategy extend across multiple domains of oncology. For translational clinical development, this approach holds particular promise for malignancies accessible to light delivery, including bronchial, esophageal, glioblastoma, and head and neck cancers. The integration of nanotechnology-based delivery systems for both this compound and photosensitizers may further enhance tumor-specific accumulation and reduce off-target effects [5] [2]. Additionally, the combination strategy could be adapted to other molecular targeted agents that modulate specific resistance pathways activated in response to PDT.

From a clinical perspective, this combination approach addresses the critical need for multimodal strategies that overcome conventional therapeutic resistance. The ability of this compound to potentiate PDT efficacy even in tumor cells without EGFR mutations significantly broadens its potential applicability beyond the traditional EGFR-mutated patient population [4]. As personalized medicine paradigms continue to evolve, this combination strategy could be further refined through biomarker identification—such as ABCG2 expression levels—to select patient populations most likely to benefit from this innovative therapeutic approach.

References

gefitinib adverse effects management diarrhea rash

Author: Smolecule Technical Support Team. Date: February 2026

Quantitative Overview of Common Adverse Events

The table below summarizes the incidence of key adverse events (AEs) associated with gefitinib and other EGFR TKIs from clinical trials, providing a baseline for experimental expectations [1] [2].

Table 1: Incidence of Dermatologic AEs and Diarrhea in EGFR TKI Clinical Trials

Tyrosine Kinase Inhibitor Acneiform Rash (All Grades) Acneiform Rash (Grade ≥3) Diarrhea (All Grades) Diarrhea (Grade ≥3) Stomatitis/Mucositis (All Grades) Paronychia (All Grades)
This compound (250 mg) 34% - 66% [1] 0% - 4% [1] 27% - 58% [2] 0% - 10% [2] 6% - 17% [1] 3% - 14% [1]
Erlotinib (150 mg) 62% - 76% [1] 7% - 10% [1] 18% - 68% [2] 1% - 12% [2] 19% [1] Not Reported
Afatinib (40 mg) 69% - 89% [1] 10% - 16% [1] 88% - 95% [2] 5% - 14% [2] 51% - 72% [1] 33% - 57% [1]

Mechanisms of Action and Adverse Events

Understanding the physiological basis for these AEs is crucial for developing management strategies. The following diagram illustrates the key mechanisms leading to diarrhea and dermatologic effects.

G Mechanisms of this compound-Induced Adverse Effects This compound This compound EGFR_Inhibition EGFR Inhibition This compound->EGFR_Inhibition Intestinal_Effects Impaired Intestinal Epithelium EGFR_Inhibition->Intestinal_Effects Chloride_Secretion Dysregulated Chloride Secretion EGFR_Inhibition->Chloride_Secretion Skin_Effects Impaired Keratinocyte Growth & Migration EGFR_Inhibition->Skin_Effects Secretory_Diarrhea Secretory Diarrhea Intestinal_Effects->Secretory_Diarrhea Chloride_Secretion->Secretory_Diarrhea Inflammation Cutaneous Injury & Inflammation Skin_Effects->Inflammation Dermatologic_Rash Acneiform Rash Inflammation->Dermatologic_Rash

The mechanisms can be summarized as follows:

  • Diarrhea: this compound's inhibition of EGFR in the gastrointestinal tract leads to two primary effects: dysregulated chloride secretion, causing secretory diarrhea, and impaired healing and mucosal atrophy of the intestinal epithelium [2] [3].
  • Dermatologic Effects: EGFR is critical for the growth and differentiation of keratinocytes in the epidermis. Its inhibition disrupts normal cell function, leading to inflammatory cell recruitment, cutaneous injury, and the characteristic papulopustular rash [1].

Management Protocols for Key Adverse Events

Managing Diarrhea

Early and aggressive management is key to preventing dehydration and dose reductions [2]. The workflow for assessment and intervention is outlined below.

G Diarrhea Assessment and Management Workflow Assess Assess Diarrhea (CTCAE Grading) G1 Grade 1: Increase of <4 stools/day Assess->G1 G2 Grade 2: Increase of 4-6 stools/day Assess->G2 G3 Grade 3: Increase of ≥7 stools/day Incontinence Limits self-care Assess->G3 G4 Grade 4: Life-threatening Assess->G4 Hydration Ensure Adequate Hydration & Electrolytes G1->Hydration RuleOut Rule Out Other Causes (e.g., infection, diet, other meds) G2->RuleOut WithholdDose Withhold this compound Dose G3->WithholdDose MedicalCare Seek Urgent Medical Care Hospitalization may be required G4->MedicalCare Loperamide Initiate Loperamide (e.g., 4 mg initially, then 2 mg after each loose stool) RuleOut->Loperamide MonitorG2 Monitor Closely If no improvement in 24h, consider medical intervention Loperamide->MonitorG2 WithholdDose->MedicalCare

Key Management Steps [4] [2] [5]:

  • Grade 1 (Mild): Monitor and maintain hydration. No dose adjustment needed.
  • Grade 2 (Moderate): Initiate loperamide and ensure fluid/electrolyte intake. If no improvement within 24 hours, seek medical evaluation.
  • Grade 3 (Severe): Withhold this compound for up to 14 days. Initiate aggressive medical management, which may include IV fluids. Resume treatment at 250 mg daily only when diarrhea resolves to Grade 1 or better.
  • Grade 4 (Life-threatening): Permanently discontinue this compound.
Managing Dermatologic Effects

The most common dermatologic AEs are acneiform rash, dry skin, and paronychia (nail inflammation) [6] [1]. The following diagram illustrates the typical timeline and management focus for acneiform rash.

G Acneiform Rash Timeline and Management Week1 Week 1 Sensory disturbance, Erythema, Edema Week2 Week 2 Papulopustular Eruption Week1->Week2 Mgmt1 Management Focus: Topical steroids Emollients Week1->Mgmt1 Week4 Weeks 4-6 Crusting & Healing (with treatment) Week2->Week4 Mgmt2 Management Focus: Topical antibiotics (e.g., Clindamycin) Oral antibiotics (e.g., Doxycycline) Week2->Mgmt2 Mgmt3 Management Focus: Background erythema & dry skin care Week4->Mgmt3

General Management Strategies [6] [4] [1]:

  • Acneiform Rash & Dry Skin:
    • Topical Care: Use emollients and moisturizers regularly for dry skin and the background of rash.
    • Topical Agents: For inflamed papules and pustules, use topical corticosteroids (e.g., hydrocortisone) and topical antibiotics (e.g., clindamycin).
    • Oral Antibiotics: For more significant eruptions, oral tetracyclines (e.g., doxycycline, minocycline) are effective for their anti-inflammatory and antimicrobial properties.
    • Dose Modification: For Grade 3 skin reactions, withhold this compound until the reaction resolves to Grade 1, then resume treatment.
  • Paronychia (Nail Inflammation):
    • Soak affected nails in warm vinegar or salt water solutions.
    • Use topical antibiotics or antiseptics. Severe cases may require oral antibiotics.
  • General Support: Advise patients to use mild soaps, avoid sun exposure, and use sunscreen, as these measures can help mitigate skin toxicity.

Critical Serious Adverse Events

While diarrhea and rash are common, vigilance for rare but severe AEs is critical in a clinical context [4] [7] [5]:

  • Interstitial Lung Disease (ILD): Monitor for acute onset or worsening of dyspnea, cough, and fever. Confirmed ILD requires permanent discontinuation of this compound. The incidence is approximately 1% globally but can be fatal in about one-third of cases.
  • Hepatotoxicity: Monitor liver function tests. For Grade 2 or higher ALT/AST elevations, withhold this compound until improvements are observed.
  • Gastrointestinal Perforation: Permanently discontinue this compound in patients who develop GI perforation.
  • Severe Ocular Disorders: Such as ulcerative keratitis. Withhold treatment for signs and symptoms of severe or worsening ocular disorders.

Key Takeaways for Researchers

For your technical support center, emphasize that:

  • Dermatologic AEs and diarrhea are mechanism-based, not allergic reactions, and are often correlated with drug efficacy [6] [1].
  • Proactive management is essential. Early intervention with established protocols can improve patient quality of life, compliance, and prevent inappropriate dose reductions or treatment discontinuation in clinical trials [1] [2].
  • The severity of AEs is dose-related, with higher-grade events more common at doses above the standard 250 mg/day [7].

References

Quantitative Effects of CYP3A4 Modulators on Gefitinib

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes the key pharmacokinetic changes when gefitinib is co-administered with CYP3A4 modulators, based on clinical studies.

Modulator Type Example Drug Effect on this compound AUC Effect on this compound Cmax Recommended Dose Adjustment
Potent Inducer [1] Rifampicin ↓ 83% (decrease) ↓ 65% (decrease) Increase to 500 mg once daily [2] [3]. Resume 250 mg ≥7 days after discontinuing inducer [2].
Potent Inhibitor [1] Itraconazole ↑ 78% (increase) ↑ 51% (increase) No routine dose reduction. Monitor closely for adverse effects [2] [1].

Mechanism and Experimental Evidence

The rationale for these interactions and the evidence from key studies are detailed below.

  • Mechanism of Interaction: this compound is predominantly metabolized in the liver by the CYP3A4 enzyme [2] [1] [3]. Coadministration with a CYP3A4 inducer accelerates this metabolism, leading to lower plasma concentrations and potential loss of efficacy. Conversely, coadministration with a CYP3A4 inhibitor slows metabolism, leading to higher plasma concentrations and an increased risk of toxicity [2] [1].
  • Key Clinical Evidence: A pivotal clinical study investigated the pharmacokinetics of this compound when co-administered with rifampicin (inducer) or itraconazole (inhibitor) in healthy volunteers [1]. The results, summarized in the table above, provide the quantitative basis for dosage recommendations. The study concluded that while exposure is increased by CYP3A4 inhibitors, this compound's tolerability profile means a dosage reduction is not routinely recommended. However, for inducers, the pronounced reduction in exposure necessitates a dosage increase to maintain efficacy [1].

The following diagram illustrates this compound's metabolic pathway and the points where CYP3A4 inducers and inhibitors exert their effects.

Guidance for Researchers and Clinicians

Based on the established interactions, here are the key management strategies.

  • Managing CYP3A4 Inducers:

    • Avoid Concomitant Use: If possible, the use of potent CYP3A4 inducers should be avoided in patients taking this compound [4].
    • Dose Increase if Necessary: If co-administration is unavoidable, increase the this compound dose from 250 mg to 500 mg once daily [2] [3].
    • Post-Discontinuation Protocol: After the inducer is discontinued, continue the 500 mg dose for 7 days before reducing back to the standard 250 mg dose [2].
  • Managing CYP3A4 Inhibitors:

    • Enhanced Monitoring: No routine dose adjustment is required when starting a potent CYP3A4 inhibitor. However, you should closely monitor patients for signs of increased adverse effects due to higher this compound exposure [2] [1] [4].
    • Consider Individual Risk: Be aware that the increase in exposure might be higher in individual patients with certain genetic backgrounds, such as those who are also CYP2D6 poor metabolizers [4].
  • Other Critical Drug Interactions:

    • Drugs that Elevate Gastric pH: Concomitant use of proton-pump inhibitors (e.g., omeprazole), H2-receptor antagonists (e.g., ranitidine), and antacids can reduce this compound's bioavailability and plasma concentrations, potentially diminishing its efficacy [2] [3] [4]. One study found sodium bicarbonate and ranitidine decreased this compound AUC by 47% [2]. It is recommended to administer antacids 6 hours before or 6 hours after this compound [2].
    • CYP2D6 Substrates: this compound is a weak inhibitor of CYP2D6. Use with caution when co-administering this compound with CYP2D6 substrates that have a narrow therapeutic index, such as metoprolol, as this compound may increase their plasma concentrations [1] [3].

References

gefitinib intermittent dosing schedule toxicity reduction

Author: Smolecule Technical Support Team. Date: February 2026

FAQ: Gefitinib Dosing Schedules and Toxicity Reduction

Q: What is the scientific rationale for using an intermittent dosing schedule for this compound? A: Preclinical studies suggest that less frequent, higher-dose administration can better inhibit key signaling pathways critical for cancer cell survival while allowing healthy cells time to recover, thereby reducing cumulative toxicity [1]. A weekly or intermittent schedule has been shown to decrease drug exposure to tissues like the intestine, which are susceptible to damage from continuous EGFR inhibition [2] [1].

Q: What specific toxicities can be reduced with intermittent dosing? A: Diarrhea is the most common gastrointestinal toxicity associated with this compound therapy and a major reason for treatment interruption [2] [3]. Preclinical evidence indicates that a weekly schedule can lead to a reduced contact hypersensitivity response compared to daily treatment, suggesting a potential for lower skin-related toxicities [1].

Q: What in vitro models are best for studying this compound-induced intestinal toxicity? A: Advanced 3D cultures of healthy human intestinal organoids (from both colon and small intestine) are state-of-the-art models [2] [3]. They replicate in vivo cellular organization and function more closely than traditional 2D cultures, making them highly suitable for toxicity and mechanistic studies.

Experimental Data on Dosing Regimens

The table below summarizes quantitative findings from a key preclinical study comparing dosing schedules [1].

Dosing Regimen Tumor Model Efficacy Metric Result Molecular Effect on Signaling Pathways
Daily Dosing B(a)P-induced lung adenocarcinoma (A/J mice) Tumor Load No significant reduction Moderate inhibition of p-EGFR, p-ERK, p-AKT
Weekly Dosing B(a)P-induced lung adenocarcinoma (A/J mice) Tumor Load ↓ 47.2% - 53.0% (significant) Dramatic reduction of p-EGFR, p-ERK, p-AKT
Daily Dosing H3255 Xenograft Tumor Growth (Bioluminescence) Less inhibition Moderate inhibition of p-EGFR, p-ERK, p-AKT
Weekly (once every 5 days) Dosing H3255 Xenograft Tumor Growth (Bioluminescence) Greater inhibition Dramatic reduction of p-EGFR, p-ERK, p-AKT

Protocols for Key Experiments

Here are detailed methodologies from the cited research to help you replicate these studies.

Protocol 1: In Vivo Efficacy and Toxicity of Intermittent Dosing [1]

This protocol assesses the antitumor effectiveness and associated molecular changes of different this compound schedules in mouse models.

  • 1. Animal Models:
    • Adenocarcinoma (AD) Model: Use A/J mice induced with benzo(a)pyrene (B(a)P).
    • Squamous Cell Carcinoma (SCC) Model: Use mice induced with N-nitroso-tris-chloroethylurea (NTCU).
    • Xenograft Model: Use mice with H3255-Luciferase tumor cells.
  • 2. Dosing Regimens:
    • Daily Dose: 40 mg/kg body weight, orally, 5 days per week.
    • Weekly/Intermittent Dose: 200 mg/kg body weight, orally, once every five days or once weekly.
    • Control: Administer the vehicle only.
  • 3. Endpoint Analysis:
    • Tumor Burden: Quantify lung tumor multiplicity and load (for AD/SCC models) or measure tumor volume and bioluminescent intensity (for xenograft model).
    • Body Weight & Clinical Signs: Monitor twice weekly for overall health, skin/hair condition, and diarrhea.
    • Blood Chemistry: Measure plasma markers like ALT and AST to assess liver function.
    • Biomarker Analysis: Harvest tumor tissues for Western Blot and immunohistochemistry to analyze levels of total and phosphorylated EGFR, AKT, and ERK.
Protocol 2: In Vitro Assessment of Intestinal Toxicity using Organoids [2] [3]

This protocol uses human organoids to investigate the molecular mechanisms of this compound-induced gut toxicity at the transcriptomic level.

  • 1. Organoid Culture:
    • Establish 3D cultures of healthy human colon and small intestine organoids in a suitable extracellular matrix.
  • 2. Drug Exposure:
    • Prepare a range of this compound concentrations (e.g., 0.1, 1, 10, 30 µM). These concentrations can be informed by PBPK modeling to reflect clinically relevant exposures [2].
    • Expose organoids to this compound for up to 72 hours.
  • 3. Endpoint Analysis:
    • Viability and Apoptosis: Measure ATP levels for viability and Caspase 3/7 activation for apoptosis.
    • Morphology: Use image-based analysis to quantify drug-induced structural changes in the organoids.
    • Transcriptomic Profiling:
      • Isolate RNA from treated and control organoids.
      • Perform high-throughput RNA-sequencing.
      • Conduct bioinformatic analysis for differentially expressed genes (DEGs) and pathway enrichment (e.g., apoptosis, p53 signaling, cholesterol biosynthesis).

Signaling Pathways in this compound Efficacy and Toxicity

The diagrams below illustrate the key molecular pathways involved in this compound's action, explaining why intermittent dosing can be effective.

G This compound This compound EGFR EGFR This compound->EGFR Inhibits p_EGFR Phospho-EGFR EGFR->p_EGFR Downstream p_EGFR->Downstream p_AKT Phospho-AKT Downstream->p_AKT p_ERK Phospho-ERK Downstream->p_ERK CellSurvival Cell Survival & Proliferation p_AKT->CellSurvival ApoptosisEvasion Apoptosis Evasion p_AKT->ApoptosisEvasion p_ERK->CellSurvival

Diagram 1: this compound's On-Target Mechanism of Action. This compound inhibits EGFR's tyrosine kinase activity, thereby blocking the downstream AKT and ERK signaling cascades that drive cancer cell survival and proliferation [4].

G IntermittentDosing IntermittentDosing SustainedInhibition Sustained Pathway Inhibition in Tumors IntermittentDosing->SustainedInhibition Leads to HealthyCellRecovery Healthy Cell Recovery Phase IntermittentDosing->HealthyCellRecovery Allows for MaintainedEfficacy Maintained Anti-Tumor Efficacy SustainedInhibition->MaintainedEfficacy ReducedToxicity Reduced GI & Skin Toxicity HealthyCellRecovery->ReducedToxicity

Diagram 2: Rationale for Intermittent Dosing. The high-dose pulse of a weekly schedule achieves deep and sustained inhibition of oncogenic signaling in tumor cells. Meanwhile, the extended drug-free interval allows healthy tissues (e.g., intestine, skin) to recover from EGFR inhibition-dependent toxicities [1].

References

gefitinib solubility enhancement cocrystal development

Author: Smolecule Technical Support Team. Date: February 2026

Gefitinib Cocrystal Systems: A Technical Overview

Cocrystallization is a powerful crystal engineering strategy to improve the aqueous solubility and dissolution rate of this compound (GEF), a BCS Class II drug. The following table summarizes key coformers reported in recent literature and their performance.

Coformer Name Coformer Type Solid Form (Molar Ratio) Key Solubility/Dissolution Findings Stability Observations Citation
Salicylic Acid (SA) Phenolic Acid Salt (1:1) Significant solubility enhancement; promising candidate Superior stability under specific temperature, humidity, and light conditions [1]
3-Hydroxybenzoic Acid (3-HBA) Phenolic Acid Salt (1:1) Significant solubility enhancement; promising candidate Superior stability under specific temperature, humidity, and light conditions [1]
4-Hydroxybenzoic Acid (4-HBA) Phenolic Acid Cocrystal (1:1) Significant solubility enhancement; promising candidate Superior stability under specific temperature, humidity, and light conditions [1]
Resveratrol (RES) Polyphenol Cocrystal (1:1) Better solubility than GEF; optimized performance in dissolution Superior thermal and phase stability (60% RH, 25°C for 6 months) [2]
Dasatinib (DAS) API (Drug-Drug) Cocrystal Hydrate (1:1:2) Synchronized drug release; improved dissolution performance (higher C~max~, AUC) Superior solid-state stability and tabletability compared to coamorphous form [3] [4]
Nicotinamide (NCA) Vitamin Cocrystal (1:1) ~2 times higher solubility and dissolution rate than free GEF Information not specified in provided excerpts [5]
TSBO Synthesized Molecule Cocrystal (1:1) ~2 times higher solubility and dissolution rate than free GEF; enhanced in vivo antitumor activity Information not specified in provided excerpts [5]

Experimental Protocols & Troubleshooting

Here are detailed methodologies and common troubleshooting points for key experiments in cocrystal development.

Cocrystal Preparation Methods

The choice of preparation method can influence the crystal form, purity, and particle size. Below are three standard protocols.

  • Solvent Evaporation

    • Procedure: Dissolve GEF and the coformer in a suitable solvent at the desired stoichiometric ratio. Stir until completely dissolved. Allow the solvent to evaporate slowly at room temperature or under controlled conditions to obtain crystals [6].
    • Example: GEF-RES cocrystal was obtained by dissolving both components in a mixture of methanol and trifluoroethanol, followed by stirring at 60°C and slow cooling [2].
    • Troubleshooting: If no crystals form, try solvent screening (methanol, ethanol, acetonitrile, or their mixtures with water). Slow evaporation is critical for growing high-quality single crystals for SCXRD analysis.
  • Liquid-Assisted Grinding (LAG)

    • Procedure: Place stoichiometric amounts of GEF and coformer in a ball mill. Add a small volume of solvent (e.g., 10-50 µL per mg of solid). Grind the mixture at a specific frequency (e.g., 20-30 Hz) for a set time (e.g., 30-90 min) [3].
    • Example: GEF-DAS·2H~2~O cocrystal was prepared by grinding an equimolar mixture with 10 µL of methanol at 20 Hz for 30 minutes [3].
    • Troubleshooting: The choice of solvent can determine the success of cocrystallization. If the product is amorphous, try different solvents or reduce the grinding time. The resulting powder is typically used for PXRD analysis.
  • Slurry Conversion

    • Procedure: Suspend an equimolar mixture of GEF and coformer in a solvent where the cocrystal is least soluble. Stir the slurry for an extended period (e.g., 24 hours) at a constant temperature to facilitate the conversion to the stable cocrystal form [3].
    • Troubleshooting: This method is highly effective for scaling up and obtaining a pure, thermodynamically stable product. If starting materials persist, increase the stirring time or adjust the solvent system.
Solid-State Characterization Workflow

A multi-technique approach is essential for confirming cocrystal formation and characterizing its properties. The diagram below illustrates the standard workflow and the logical relationship between different characterization techniques.

G Start Starting Material (Powder) PXRD Powder X-ray Diffraction (PXRD) Start->PXRD Initial Screening DSC Differential Scanning Calorimetry (DSC) PXRD->DSC Confirm phase purity and identify new phase FTIR Fourier-Transform Infrared Spectroscopy (FTIR) PXRD->FTIR Detect changes in molecular interactions SCXRD Single Crystal X-ray Diffraction (SCXRD) PXRD->SCXRD If single crystals are obtained TGA Thermogravimetric Analysis (TGA) DSC->TGA Distinguish between melting and decomposition Solubility Solubility and Dissolution Testing DSC->Solubility TGA->Solubility SCXRD->Solubility After structural confirmation

Frequently Asked Questions

Q1: What are the primary criteria for selecting a suitable coformer for GEF? The key is identifying molecules that can form robust supramolecular heterosynthons with GEF. GEF contains hydrogen bond acceptors (e.g., morpholine, quinazoline nitrogen). Therefore, coformers with strong hydrogen bond donors (e.g., carboxylic acids like salicylic acid, phenols like resveratrol, or amides like nicotinamide) are excellent candidates [2] [7] [6]. The ΔpKa value between the basic sites of GEF and the acidic coformer is often used to predict whether a salt or a neutral cocrystal will form [1].

Q2: Our cocrystal shows high solubility but rapidly precipitates during dissolution. How can this be mitigated? This is a classic "spring and parachute" phenomenon. The highly soluble cocrystal ("spring") can rapidly precipitate into a less soluble form. To extend the "parachute" (supersaturation), consider:

  • Incorporating a precipitation inhibitor such as hydrophilic polymers (e.g., HPMC, PVP) into your formulation [7].
  • Formulating the cocrystal into tablets, which can modulate the release and maintain supersaturation for longer periods, as demonstrated with GEF solid dispersion tablets [8].

Q3: How does a drug-drug cocrystal of GEF with Dasatinib (DAS) provide an advantage? The GEF-DAS cocrystal hydrate addresses a critical challenge in combination therapy: pharmacokinetic incompatibility. While GEF and DAS have synergistic anticancer effects, their native solubilities differ significantly. The cocrystal creates a single-phase material that enables synchronized drug release, ensuring both drugs are available simultaneously at the target site, which is crucial for exerting a synergistic effect [3] [4].

References

gefitinib first-line vs second-line therapy PFS comparison

Author: Smolecule Technical Support Team. Date: February 2026

PFS comparison

The table below summarizes the comparative PFS data for first-line versus second-line gefitinib therapy.

Treatment Line Median PFS (Months) 95% Confidence Interval Hazard Ratio (HR) / P-value Study Population Citation
First-line 12.0 9.58 - 14.41 Reference 41 advanced lung adenocarcinoma patients with EGFR exon 19 del or L858R [1]
Second-line 7.0 1.31 - 12.68 P < 0.05 19 advanced lung adenocarcinoma patients with EGFR exon 19 del or L858R [1]
First-line (Overall) 10.0 7.53 - 12.46 N/A Pooled analysis of 60 patients from the above cohorts [1]

A separate study of first-line this compound in a broader NSCLC population (including various EGFR statuses) reported a median PFS of 6.0 months and a median Overall Survival (OS) of 15.3 months [2]. The lower PFS highlights the critical impact of patient selection, particularly the presence of activating EGFR mutations.

Key Experimental Protocols

The primary data in the table above comes from a retrospective cohort study. Here is the detailed methodology for the key experiments cited:

1. Study Design and Patient Selection (Cohort Definition)

  • Design: Retrospective analysis of clinical data [1].
  • Participants: 60 patients with advanced lung adenocarcinoma, confirmed to have EGFR exon 19 deletion or exon 21 L858R mutations [1].
  • Groups: Patients were divided into two cohorts based on treatment line: those receiving this compound as their first systemic therapy (n=41) and those receiving it after progression on prior platinum-based chemotherapy (n=19) [1].

2. Treatment and Assessment Protocols

  • Intervention: All patients received oral this compound at 250 mg once daily until disease progression, intolerable toxicity, or death [1] [2].
  • Tumor Response Assessment: Tumor response was assessed using Response Evaluation Criteria in Solid Tumors (RECIST) via computed tomography (CT) or magnetic resonance imaging (MRI) [1] [2]. Responses were categorized as:
    • Complete Response (CR)
    • Partial Response (PR)
    • Stable Disease (SD)
    • Progressive Disease (PD)
  • Efficacy Endpoints: The primary efficacy endpoint was Progression-Free Survival (PFS), defined as the time from the initiation of this compound treatment to the first documented disease progression or death [1].

3. Statistical Analysis

  • Statistical Methods: PFS was estimated using the Kaplan-Meier method, and the difference between the two groups (first-line vs. second-line) was tested for significance using the log-rank test [1]. A p-value of less than 0.05 was considered statistically significant [1].
  • Software: Analyses were performed using SPSS statistical software [1].

This compound Signaling Pathway and Rationale

This compound is a tyrosine kinase inhibitor (TKI) that competitively inhibits ATP binding in the intracellular domain of the EGFR. The following diagram illustrates its mechanism of action and the rationale for its efficacy in EGFR-mutant cancers.

G EGF EGF Ligand EGFR EGFR Receptor EGF->EGFR Dimer EGFR Homodimer EGFR->Dimer TK_P Autophosphorylation Dimer->TK_P ATP ATP ATP->TK_P Binds Downstream Downstream Signaling (RAS/MAPK, PI3K/Akt) TK_P->Downstream Outcome Cell Proliferation & Survival Downstream->Outcome This compound This compound This compound->ATP Competes With

In cancer cells with activating EGFR mutations, the receptor is constitutively active, making them highly dependent on this signaling pathway for survival and proliferation, a phenomenon known as "oncogene addiction" [3] [4]. This explains the superior efficacy of first-line this compound and other EGFR-TKIs in this genetically selected population.

Interpretation and Context for Professionals

  • Mutation Type Matters: The efficacy of this compound is further influenced by the specific EGFR mutation subtype. Within both first- and second-line settings, patients with exon 19 deletions consistently showed longer mPFS than those with the L858R mutation [1].
  • Place in Modern Therapy: While first-generation TKIs like this compound established the principle of targeted therapy in EGFR-mutant NSCLC, current treatment paradigms have largely shifted. Osimertinib, a third-generation EGFR-TKI, is now the standard first-line treatment due to superior PFS and OS compared to this compound and erlotinib, and its ability to effectively target the T790M resistance mutation [5] [6].

References

gefitinib off-target identification validation studies

Author: Smolecule Technical Support Team. Date: February 2026

Methodologies for Identifying Gefitinib Off-Targets

Researchers use computational and experimental approaches to identify proteins beyond EGFR that this compound might interact with. The table below summarizes the core methodologies from the search results.

Approach Core Principle Key Techniques & Databases Used Primary Findings / Validated Off-Targets
Structure-Based Systems Biology [1] Identifies proteins with binding pockets structurally similar to EGFR's this compound-binding site. IsoMIF Finder (for Molecular Interaction Field similarity search); sc-PDB (druggable proteome database); Reverse docking [1] Identified 128 putative off-targets (50 unique proteins). Top human hits included CHEK1 and MAPK14 [1].
In Silico Molecular Docking & AI [2] Predicts how strongly this compound binds to structures of known proteins; machine learning models help analyze comprehensive drug profiles. Molecular docking simulations; Ligand-based 3D atomic property field (APF) models; Machine Learning (ML) and Artificial Intelligence (AI) [2] A general approach for kinase inhibitors; used to validate findings from other methods (e.g., predicted nilotinib binding to SMO) [2].
Comparative Proteomics [3] Experimentally identifies changes in the entire protein profile of cells treated with this compound, revealing downstream or compensatory pathways. Label-free liquid chromatography-tandem mass spectrometry (LC-MS/MS); Gene Ontology (GO) & Kyoto Encyclopedia of Genes and Genomes (KEGG) analysis [3] Studied in context of resistance; found that Cryptotanshinone reverses resistance by affecting proteins involved in redox processes (e.g., CAT, HMOX1) and fatty acid metabolism (e.g., SCD) [3].

Experimental Validation of Off-Targets

Predictive computational findings require experimental validation. The following diagram illustrates a comprehensive validation workflow integrating multiple approaches from the search results.

G Start In Silico Off-Target Prediction VS In Vitro Validation Start->VS Provides candidate targets for testing AD Retrospective Data Mining & Clinical Correlation VS->AD Confirms binding/ inhibition is biologically relevant CS Clinical Side Effect Profile AD->CS Seeks to explain observed side effects CS->Start Informs future prediction models

The validation process often involves:

  • In Silico Confirmation: After initial prediction, reverse docking is used to computationally confirm that this compound can form stable complexes with the predicted off-targets, often showing efficient binding energies [1].
  • Retrospective Data Mining: Researchers compare their in silico findings against existing high-throughput screening data and published literature. Many of the off-targets identified through structure-based methods were confirmed by previously reported independent screenings, increasing confidence in the results [1].
  • Clinical Correlation: The final step involves linking validated off-targets to clinical observations. For instance, inhibiting certain off-targets might explain specific side effects like skin rashes or, conversely, suggest potential new therapeutic benefits (e.g., reducing metastasis) [1].

Implications for Drug Development and Therapy

Understanding this compound's off-target activity has direct practical implications.

  • Explaining Side Effects: Many adverse effects of TKIs were previously attributed solely to EGFR inhibition. Off-target studies now provide a molecular basis for these effects, which can arise from "excessive inhibition of the intended TK function" (on-target) or from "simultaneous inhibition of multiple other kinases" (off-target) [4]. This knowledge is crucial for managing patient symptoms and improving treatment adherence.
  • Guiding Drug Design: Knowing a drug's off-target profile allows medicinal chemists to rationally modify its structure to enhance specificity, thereby reducing side effects and improving the therapeutic window in next-generation drugs [1] [2].
  • Discovering New Therapeutic Uses: Off-target interactions are not always detrimental. The study by systems biology suggested that some of this compound's off-targets might have positive effects, such as reducing brain and bone metastasis, opening avenues for drug repurposing [1].

References

Comparison of Treatment Regimens for EGFR-Mutant NSCLC

Author: Smolecule Technical Support Team. Date: February 2026

Treatment Regimen Patient Population Key Efficacy Outcomes Key Safety Outcomes

| Gefitinib + Chemotherapy [1] [2] | Untreated EGFR-mutant NSCLC with brain metastases | • Intracranial PFS: 15.6 mos (vs 9.1 mos this compound) [1]Overall PFS: 16.3 mos (vs 9.5 mos this compound) [1]Overall Survival: 35.0 mos (vs 28.9 mos this compound) [1]Objective Response Rate: 80.0% (vs 64.2% this compound) [1] | Higher rate of grade ≥3 adverse events (e.g., hematologic toxicity, rash, diarrhea), but generally manageable [1] [2]. | | This compound Alone [1] [3] [2] | First-line treatment for advanced EGFR-mutant NSCLC | • PFS: ~9.5-12 months, superior to chemotherapy in EGFR-mutant patients [1] [3] [2] • Establishes EGFR-TKIs as standard of care, but resistance develops [4]. | Generally tolerable; common adverse events include rash, diarrhea, and hepatotoxicity, typically grade 1-2 [3]. | | Platinum-based Chemotherapy Alone [3] | Unselected advanced NSCLC (historical control) | • PFS: ~4.4-6 months in T790M-positive patients post-TKI failure [5] • Inferior to this compound as first-line treatment in EGFR-mutant population [3]. | Higher incidence of grade 3-4 adverse effects (e.g., neutropenia, nausea/vomiting) vs. TKIs [5]. |

Experimental Protocols for Key Studies

The data in the table primarily comes from randomized Phase 3 clinical trials. Here is a detailed look at the methodology of the pivotal GAP BRAIN study [1] [2]:

  • Study Design: Open-label, prospective, multicenter, Phase 3 randomized clinical trial.
  • Objective: To compare the efficacy and safety of this compound plus pemetrexed and platinum chemotherapy versus this compound alone.
  • Patient Population: 161 patients with untreated, confirmed EGFR-sensitive mutant (exon 19 del or L858R) NSCLC and asymptomatic brain metastases.
  • Intervention:
    • Combination Arm: this compound (250 mg/day) + chemotherapy (pemetrexed 500 mg/m² with cisplatin 75 mg/m² or nedaplatin 80 mg/m²) for 4-6 cycles, followed by this compound + pemetrexed maintenance.
    • Monotherapy Arm: this compound (250 mg/day) alone.
  • Primary Endpoint: Intracranial Progression-Free Survival (PFS).
  • Key Secondary Endpoints: Overall PFS, Overall Survival (OS), Objective Response Rate (ORR), and safety.
  • Assessment Method: Tumor evaluations (intracranial and extracranial) were conducted every 8 weeks using modified Response Evaluation Criteria in Solid Tumors (RECIST) 1.1 guidelines.

Mechanisms of Action and Resistance

To understand how these treatments work and why resistance occurs, it's helpful to visualize the underlying biology.

G EGFR_Mutation EGFR Activating Mutation (Exon 19 del, L858R) Constitutive_Signaling Constitutive Ligand-Independent Receptor Signaling EGFR_Mutation->Constitutive_Signaling Downstream_Pathways Activation of Downstream Pathways (MAPK, PI3K/AKT) Constitutive_Signaling->Downstream_Pathways Cell_Proliferation Uncontrolled Cell Proliferation & Survival Downstream_Pathways->Cell_Proliferation Resistance Acquired Resistance (e.g., T790M, C797S mutations, MET amplification) Cell_Proliferation->Resistance  Develops after  ~1-2 years TKI_Therapy This compound Treatment TKI_Mechanism Reversibly competes with ATP in tyrosine kinase domain TKI_Therapy->TKI_Mechanism TKI_Mechanism->Constitutive_Signaling  Inhibits Signal_Inhibition Inhibition of Downstream Signaling & Tumor Growth TKI_Mechanism->Signal_Inhibition

Figure 1: Mechanism of Action of this compound and Common Resistance Pathways. This compound inhibits signaling driven by mutant EGFR. However, tumor cells often develop resistance mechanisms over time, leading to treatment failure [4] [5] [6].

Interpretation Guide for Researchers

  • First-line Superiority of TKI Monotherapy: In EGFR-mutant patients, starting with this compound is more effective than chemotherapy, leading to longer PFS and better tolerability [3]. This established the principle of targeted therapy for oncogene-addicted cancers.
  • The Combination Strategy: The GAP BRAIN trial demonstrates that initial combination therapy can significantly delay resistance and improve outcomes, including overall survival, compared to a sequential approach (starting with this compound and adding chemotherapy at progression) [1] [2]. This is particularly relevant for high-risk patients like those with brain metastases.
  • Overcoming Resistance: The inevitable development of resistance to first-generation TKIs like this compound led to the creation of third-generation inhibitors like osimertinib, which can target common resistance mutations like T790M [5] [6]. Osimertinib is now a standard first-line option due to its superior CNS efficacy and PFS compared to earlier TKIs [5].

References

Gefitinib vs. Irreversible EGFR Inhibitors: A Quick Comparison

Author: Smolecule Technical Support Team. Date: February 2026

Feature Reversible EGFR-TKIs (e.g., Gefitinib) Irreversible EGFR-TKIs (e.g., Afatinib, Dacomitinib)
Mechanism of Action Reversibly competes with ATP at the tyrosine kinase binding site [1] [2]. Irreversibly (covalently) binds to the ATP-binding site of EGFR [3].
Key Molecular Targets EGFR (ErbB1) [1]. Pan-HER family (EGFR/Her1, HER2/ErbB2, Her4/ErbB4) [3].
Common Generations First-generation [3]. Second-generation (e.g., Afatinib) and third-generation (e.g., Osimertinib) [3] [4].

| 1st-Line mPFS (Typical Mutations) | ~9.5-12 months [5]. | • Afatinib: 13.6 months (vs. chemo in LUX-Lung 3) [3]. • 3rd Gen (e.g., Furmonertinib): Superior to this compound (HR 0.35 for exon 19 del) [6]. | | Efficacy by Mutation (1st-Line) | • Exon 19 del: mPFS 16 months • Exon 21 L858R: mPFS 8 months [5]. | • Afatinib: Effective against classic mutations (exon 19 del, L858R) [3]. • 3rd Gen: Also effective; e.g., Lazertinib showed superior HR of 0.44 in L858R subgroup [6]. | | Activity Against Brain Mets | Limited data in results. | 3rd Gen (Lazertinib): Superior efficacy reported (HR 0.33) [6]. | | Primary Resistance Mechanism | T790M mutation (in ~50-60% of cases) [3]. | Developed to overcome T790M, but resistance still emerges via other pathways (e.g., MET amp) [3]. | | Therapeutic Context | • Advanced/Metastatic NSCLC: 1st-line for EGFRm+ [5] [1]. • Neoadjuvant: Investigational in resectable settings [4] [7]. | • Advanced/Metastatic NSCLC: 1st & 2nd-line for EGFRm+ [3] [6]. • Neoadjuvant: Investigational in resectable settings [4] [7]. |

Detailed Efficacy and Clinical Data

Progression-Free Survival (PFS) and Mutation Specificity

Clinical data shows that the efficacy of EGFR-TKIs is significantly influenced by the type of EGFR mutation and the line of therapy.

  • This compound in 1st-line vs. 2nd-line: A retrospective study found that the median PFS for this compound was significantly longer when used as a first-line therapy (12 months) compared to second-line therapy (7 months) [5].
  • Impact of Mutation Type: For patients on first-line this compound, those with an exon 19 deletion had a markedly longer median PFS of 16 months, compared to 8 months for those with an exon 21 L858R mutation [5].
  • Third-Generation Inhibitors: A 2025 network meta-analysis shows that all evaluated third-generation EGFR-TKIs (like Furmonertinib and Lazertinib) had superior efficacy compared to this compound in the first-line setting [6]. Their performance also varies by mutation subtype, with Furmonertinib showing a particularly strong hazard ratio for exon 19 deletions, and Lazertinib for exon 21 L858R mutations and patients with brain metastases [6].
Mechanisms of Action and Resistance

Understanding how these drugs work at a molecular level is key to understanding their differing efficacy and resistance profiles.

  • This compound's Reversible Inhibition: this compound is a first-generation, reversible EGFR-TKI. It works by competitively binding to the ATP-binding site on the EGFR tyrosine kinase, temporarily inhibiting its activity and downstream signaling pathways like RAS-RAF-MEK-ERK and PI3K-AKT, which promote cell proliferation and survival [1] [2].
  • Irreversible Inhibition: Second-generation TKIs (e.g., Afatinib, Dacomitinib) are irreversible inhibitors that covalently bind to the EGFR kinase domain. This permanent binding was initially developed to overcome resistance to first-generation drugs [3]. Third-generation TKIs (e.g., Osimertinib) are also irreversible and are specifically designed to target the T790M resistance mutation while sparing wild-type EGFR, leading to a better toxicity profile [3].
  • Acquired Resistance: The primary challenge with first-generation TKIs like this compound is acquired resistance. The most common mechanism (in about 50-60% of cases) is the emergence of a secondary T790M "gatekeeper" mutation in EGFR, which increases the receptor's affinity for ATP, reducing the drug's effectiveness [3] [1]. Resistance to irreversible TKIs can also develop through other pathways, such as MET amplification [3].

The following diagram illustrates the mechanism of action of EGFR-TKIs and the primary resistance pathway.

G EGFR EGFR Mutation Signal Constitutive Signaling (Proliferation, Survival) EGFR->Signal TKI EGFR-TKI Administration Signal->TKI Reversible Reversible TKI (e.g., this compound) TKI->Reversible Irreversible Irreversible TKI (e.g., Afatinib) TKI->Irreversible Inhibition EGFR Signaling Inhibited Reversible->Inhibition Irreversible->Inhibition Resistance Acquired Resistance (T790M Mutation) Inhibition->Resistance Progress Disease Progression Resistance->Progress

Key Takeaways for Researchers

  • Mutation Status is Crucial: The efficacy of all EGFR-TKIs, especially first-generation drugs like this compound, is highly dependent on the specific EGFR mutation. Testing for exon 19 deletions and exon 21 L858R is standard, and emerging data suggests that newer agents may have varying efficacy against these subtypes [5] [6].
  • The Irreversible Advantage: Irreversible EGFR-TKIs were developed primarily to overcome the T790M-mediated resistance that limits first-generation drugs. Their covalent binding provides a more sustained inhibition of the receptor [3].
  • Evolution to Third-Generation: Third-generation irreversible TKIs like Osimertinib represent a significant advance by effectively targeting T790M while minimizing off-target effects, making them a standard of care after first-line TKI failure and now in the first-line setting [3] [6].

The field of EGFR inhibition continues to evolve rapidly, with ongoing research focusing on combination therapies, neoadjuvant applications, and strategies to overcome diverse resistance mechanisms.

References

gefitinib combination vs monotherapy clinical outcomes

Author: Smolecule Technical Support Team. Date: February 2026

Clinical Efficacy Outcomes at a Glance

The following table summarizes the progression-free survival (PFS), overall survival (OS), and response rates associated with different Gefitinib-based regimens in advanced NSCLC with EGFR sensitizing mutations.

Therapeutic Regimen Patient Population PFS (Median) OS (Median) ORR DCR Key Study / Citation
This compound + Bevacizumab Stage III/IV, EGFR L858R 15.1 months Not Reported 90.2% Not Reported Randomized Phase 2 Trial [1]
This compound Monotherapy Stage III/IV, EGFR L858R 8.2 months Not Reported 59.0% Not Reported Randomized Phase 2 Trial [1]
This compound + Chemotherapy EGFR-mutant NSCLC 20.9 months 50.9 months 84% Not Reported NEJ009 (Phase 3) via Meta-analysis [2]
This compound Monotherapy EGFR-mutant NSCLC 11.9 months 38.8 months 67% Not Reported NEJ009 (Phase 3) via Meta-analysis [2]
This compound + Chemo + Bevacizumab Metastatic, EGFR L858R 22.3 months 42.2 months 76.4% 89.1% Retrospective Cohort Study [3]
This compound + Chemotherapy Metastatic, EGFR L858R 19.2 months 39.4 months 65.3% 80.1% Retrospective Cohort Study [3]
This compound Monotherapy Advanced NSCLC (mixed) ~6.0 months 15.3 months ~33% ~71% Single-Arm Phase 2 Study [4]

Experimental Protocols and Methodologies

The compelling data in the table above are derived from rigorous clinical trial designs. Here are the methodologies for the key studies cited.

  • Randomized Phase 2 Trial (this compound ± Bevacizumab): This was a single-center, open-label, randomized phase 2 trial. Eighty-one patients with stage III/IV L858R-mutant NSCLC were randomized to receive either this compound (250 mg/day) alone or in combination with bevacizumab (7.5 mg/kg IV every 3 weeks). The primary endpoint was PFS, with secondary endpoints including ORR and safety. The study also incorporated an exploratory analysis of plasma ctDNA dynamics, including variant allelic frequency, to predict treatment response and resistance. [1]
  • Meta-Analysis (this compound ± Chemotherapy): This analysis systematically searched databases like PubMed and Embase to identify clinical studies comparing this compound plus chemotherapy versus this compound alone in advanced NSCLC. Ten studies with 1,528 patients were included. The pooled outcomes—ORR, DCR, PFS, and OS—were calculated using odds ratios (OR) and hazard ratios (HR) with 95% confidence intervals. The analysis also included a subgroup of patients with confirmed EGFR mutations. [2]
  • Retrospective Cohort Study (Triple Combination): This study retrospectively collected data from 217 patients with metastatic EGFR L858R NSCLC. Patients were divided into those receiving this compound and chemotherapy (TC group) versus those receiving bevitinib, this compound, and chemotherapy (ATC group). To minimize selection bias, the researchers used propensity score matching (PSM). Efficacy was assessed based on PFS, OS, ORR, and DCR according to RECIST 1.1 criteria. [3]

Mechanisms of Action and Rationale for Combinations

The superior efficacy of combination therapies is rooted in targeting multiple cancer survival pathways simultaneously. The following diagram illustrates the biological rationale behind the this compound-bevacizumab combination.

G EGFR EGFR EGFR Signaling EGFR Signaling EGFR->EGFR Signaling Cell Proliferation & Survival Cell Proliferation & Survival EGFR Signaling->Cell Proliferation & Survival Tumor Growth and Metastasis Tumor Growth and Metastasis Cell Proliferation & Survival->Tumor Growth and Metastasis VEGF VEGF VEGF Signaling VEGF Signaling VEGF->VEGF Signaling Angiogenesis (New Blood Vessels) Angiogenesis (New Blood Vessels) VEGF Signaling->Angiogenesis (New Blood Vessels) Angiogenesis (New Blood Vessels)->Tumor Growth and Metastasis This compound This compound This compound->EGFR Signaling Inhibits Bevacizumab Bevacizumab Bevacizumab->VEGF Signaling Inhibits

Diagram: Dual-Pathway Inhibition of this compound and Bevacizumab. This illustrates how this compound directly blocks the EGFR-driven pathway for tumor cell proliferation and survival, while bevacizumab inhibits VEGF-driven angiogenesis, a critical process for supplying tumors with nutrients. Simultaneously targeting both the tumor cell and its supportive microenvironment can lead to more profound and sustained anti-tumor effects [1].

Key Insights for Clinical Development

  • Focus on Subgroups: The L858R mutation may derive particular benefit from combination strategies, as some evidence suggests it has a poorer prognosis with monotherapy compared to exon 19 deletions [1] [3].
  • Overcoming Resistance: Combinations can delay acquired resistance. The this compound-bevacizumab combination showed a trend toward a lower frequency of the T790M resistance mutation upon progression compared to monotherapy [1].
  • Biomarker Integration: Modern trials increasingly use dynamic, non-invasive biomarkers like ctDNA. A drop in ctDNA (maxVAF) of >98% after 6 weeks of treatment was strongly associated with improved PFS (17.0 vs. 5.4 months), highlighting its potential for early efficacy readouts and patient stratification [1].

References

gefitinib biomarker validation predictive response markers

Author: Smolecule Technical Support Team. Date: February 2026

Biomarkers for Predicting Response to Gefitinib

The table below summarizes key predictive biomarkers, the cancer types they are associated with, their general mechanism, and their level of validation based on the search results.

Biomarker Cancer Type(s) Predictive Value / Mechanism Validation & Notes
EGFR Sensitizing Mutations (e.g., L858R, exon 19 deletions) Non-Small Cell Lung Cancer (NSCLC) [1] [2] Strongly predicts sensitivity; constitutive activation of EGFR kinase [2]. Known valid biomarker; associated with prolonged survival [2] [3].
EGFR T790M Mutation NSCLC Primary mechanism of acquired resistance to first-generation TKIs like this compound [4]. Known valid biomarker; detected post-progression to guide subsequent therapy [4].
High EGFR Gene Copy Number Head and Neck Cancer, NSCLC [5] Predicts better response and survival in some contexts [5]. Correlates strongly with this compound sensitivity in preclinical models [5].
HER3 (ERBB3) Phosphorylation Bladder Cancer, Head and Neck Cancer [5] [6] High phosphorylation in sensitive cells; inhibited by TKIs [6]. Potential biomarker in head and neck cancer [5]. Identified via protein array; a combination of markers may be more predictive [6].
ERK1/2 Phosphorylation Bladder Cancer [6] High phosphorylation in sensitive cells; strongly inhibited by TKIs [6]. Serves as a downstream indicator of effective pathway inhibition [6].
p53 Phosphorylation (Mutant) Bladder Cancer [6] Highly expressed in TKI-resistant cells; TKIs have no effect on it [6]. Potential biomarker for intrinsic resistance [6].
Amphiregulin (AREG) & TGF-α Head and Neck Cancer [5] Higher mRNA levels in this compound-sensitive cell lines [5]. Ligands for EGFR; identified via transcript profiling [5].
CCL20 Lung Adenocarcinoma (LUAD) [4] High expression linked to this compound resistance; associated with inflammatory and cytokine pathways [4]. Identified via bioinformatics analysis; warrants further clinical investigation [4].
Plasma ctDNA Positivity NSCLC [1] Positivity 6 weeks post-treatment correlates with shorter Progression-Free Survival (PFS) [1]. Dynamic, non-invasive biomarker for early monitoring of treatment response [1].
Smoking Status (Never-smoker) NSCLC [2] Surrogate marker for higher probability of having EGFR mutations [2]. Clinical factor used for initial patient stratification [2].

Detailed Experimental Protocols

Here are the methodologies used in the cited studies to identify and validate these biomarkers.

Transcript Profiling and Pathway Analysis in Head and Neck Cancer Cell Lines

This methodology identified gene expression signatures associated with this compound sensitivity [5].

  • Cell Line Panel: A panel of 20 head and neck tumor cell lines was used, with this compound sensitivity determined by the GI50 (concentration for 50% growth inhibition) after 96 hours of treatment, categorized as sensitive (<1 μM), intermediate (1–7 μM), or resistant (>7 μM) [5].
  • RNA and Affymetrix Profiling: RNA was extracted from untreated cells and hybridized to Affymetrix Human Genome U133 Plus 2.0 GeneChips [5].
  • Data Analysis: A multi-step analysis was performed:
    • Exploratory PCA: Principal Component Analysis showed a separation between sensitive and resistant cell lines based on genomic profiles [5].
    • Hypothesis-Driven Analysis: Focused on genes with known associations to EGFR and cancer pathways [5].
    • Hypothesis-Free Analysis: Unbiased t-tests identified 46 strongly differentiated gene transcripts [5].
  • Validation: Key findings from the Affymetrix data were confirmed using polymerase chain reaction (PCR) and enzyme-linked immunosorbent assay (ELISA) [5].
Protein Array Analysis in Bladder Cancer Cell Lines

This approach compared signaling pathways in this compound-sensitive vs. resistant bladder cancer cells to identify predictive protein biomarkers [6].

  • Cell Lines and Treatment: Drug-sensitive (UM-UC-5) and drug-resistant (UM-UC-14) bladder cancer cells were used. Cells were starved and then treated with this compound or lapatinib for 24 hours [6].
  • Protein Array Analysis: Cell lysates were analyzed using commercial proteome profiler arrays to detect:
    • Phosphorylation of 42 receptor tyrosine kinases (RTKs).
    • Phosphorylation of 21 mitogen-activated protein kinases (MAPKs).
    • Phosphorylation of 46 kinases.
  • Western Blot Validation: Key hits from the protein arrays, such as phosphorylated HER3, ERK1/2, and p53, were confirmed using Western blot analysis with specific antibodies [6].
Bioinformatics Analysis of this compound Resistance in Lung Cancer

This in silico method identified novel genes and pathways linked to acquired this compound resistance [4].

  • Microarray Data: The gene expression dataset GSE122005 was downloaded from the GEO database. It contained data from this compound-sensitive (HCC827) and acquired resistant (HCC827/gef) lung cancer cell lines [4].
  • Identification of DEGs: Differentially Expressed Genes (DEGs) were identified using the GEO2R tool, with a cut-off of |log2 FC| > 2 and adjusted p-value < 0.01 [4].
  • Enrichment Analysis: GO and KEGG analyses were performed on the DEGs using the DAVID software to identify over-represented biological functions and pathways [4].
  • Network Construction: A Protein-Protein Interaction (PPI) network was built using the STRING database and visualized with Cytoscape. Hub genes, like CCL20, were identified from the network based on their connectivity [4].

This compound Biomarker Discovery and Signaling Pathways

The following diagrams illustrate the relationship between different biomarkers and the core experimental workflow used in their identification.

workflow Start Start: Biomarker Investigation Method1 Transcript Profiling & Pathway Analysis Start->Method1 Method2 Protein Array Analysis Start->Method2 Method3 Bioinformatics Analysis of GEO Data Start->Method3 Biomarker1 Identified Biomarkers: - EGFR Gene Copy Number - HER3, TGF-α, AREG mRNA Method1->Biomarker1 Biomarker2 Identified Biomarkers: - pHER3, pERK - p-p53 (Resistance) Method2->Biomarker2 Biomarker3 Identified Biomarkers: - CCL20 - Inflammation Pathways Method3->Biomarker3

signaling Ligands Ligands (e.g., TGF-α, AREG) EGFR EGFR (Mutated/High Copy Number) Ligands->EGFR Downstream Downstream Pathways (PI3K/AKT, MAPK/ERK) EGFR->Downstream Phosphorylation CellGrowth Cell Growth & Survival Downstream->CellGrowth This compound This compound This compound->EGFR Inhibits Resistance Resistance Marker (e.g., p53 mutation, CCL20) Resistance->CellGrowth Promotes

Key Insights for Researchers

  • Combination of Biomarkers is Key: Relying on a single biomarker may be insufficient. The most robust prediction likely comes from a signature or panel that includes mutation status, gene copy number, and protein phosphorylation levels of key pathway members like HER3 and ERK [5] [6].
  • Context of Use Defines Validation: The level of validation required depends on the biomarker's application. The FDA distinguishes between exploratory, probable valid, and known valid biomarkers [3]. While EGFR mutations are "known valid," others like CCL20 are still in the exploratory phase and require further clinical qualification.
  • Leverage Public Data: Bioinformatics re-analysis of existing datasets from repositories like GEO is a powerful and cost-effective method for generating new hypotheses about resistance mechanisms and novel biomarkers [4].
  • Consider Dynamic Monitoring: Static tissue biopsies have limitations. The use of plasma ctDNA allows for non-invasive, dynamic monitoring of treatment response and the emergence of resistance mutations like T790M, providing real-time clinical guidance [1].

References

Bioequivalence Studies of Generic vs. Originator Gefitinib

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes the key findings from identified studies. All studies concluded that the test (generic) and reference (originator) formulations were bioequivalent.

Study Population & Design Test Formulation (Manufacturer) Key Pharmacokinetic (PK) Parameters (Geometric Mean Ratio, 90% CI) Bioequivalence Conclusion

| 50 healthy Korean males [1] Randomized, open-label, single-dose, crossover | Iretinib (Chong Kun Dang Pharmaceutical Corp.) | C~max~: 0.8115 - 0.9993 AUC~last~: 0.9119 - 1.0411 | 90% CIs within 80.00-125.00% range; formulations considered bioequivalent [1]. | | Chinese study (Fasting) [2] Randomized, open-label, two-period crossover | Generic (Zhejiang Hisun Pharmaceutical Co., Ltd.) | C~max~, AUC~0-t~, AUC~0-∞~: 90% CIs within 80.00-125.00% | Met bioequivalence criteria per Chinese Pharmacopoeia guidelines [2]. | | Chinese study (Fed) [2] Randomized, open-label, two-period crossover | Generic (Zhejiang Hisun Pharmaceutical Co., Ltd.) | C~max~, AUC~0-t~, AUC~0-∞~: 90% CIs within 80.00-125.00% | Met bioequivalence criteria; high-fat meal did not affect bioequivalence conclusion [2]. | | Multiple Studies Analysis [3] 7 studies across 3 sponsors (fasting & fed) | Generics from three different sponsors | Five out of seven studies achieved bioequivalence. | Achieving bioequivalence was more consistent under fed conditions; high-fat food significantly reduced intra-subject variability [3]. |

Experimental Protocol Overview

The bioequivalence studies for gefitinib generics follow a standardized, rigorous clinical trial design.

  • Study Design: All cited studies were randomized, open-label, single-dose, two-period, two-sequence crossover trials [1] [2] [3]. This means each subject received both the test (generic) and reference (originator) formulation in random order, separated by a washout period.
  • Subjects: The studies enrolled healthy adult male volunteers. The Korean study, for example, included 50 subjects, with 41 completing the study and included in the final pharmacokinetic analysis [1].
  • Dosing and Conditions: After an overnight fast of at least 10 hours, subjects received a single 250 mg oral dose of this compound (either test or reference) with 240 mL of water [1]. Fed studies had subjects consume a high-fat meal 30 minutes before dosing [3].
  • Washout Period: A washout period of 21 days was standard, which is more than five times the known elimination half-life of this compound (18-26 hours), ensuring no carryover effect from the first dose [1] [3].
  • Blood Sampling: Plasma samples were collected at multiple time points—from pre-dose up to 144 or 216 hours post-dose—to fully capture the drug's concentration-time profile [1] [3].
  • Bioanalytical Method: this compound concentrations in plasma were measured using validated liquid chromatography-tandem mass spectrometry (LC-MS/MS), a highly specific and sensitive technique [1] [3].
  • Pharmacokinetic and Statistical Analysis: Key PK parameters (C~max~, AUC~last~, AUC~inf~) were determined using non-compartmental methods. Bioequivalence was concluded if the 90% confidence intervals for the geometric mean ratios (Test/Reference) of these parameters fell entirely within the predefined range of 80.00% to 125.00% [1].

Factors Influencing Bioequivalence and Variability

The search results highlight two critical factors that impact this compound bioequivalence studies:

  • Food Effect: A high-fat meal increases this compound exposure (C~max~ and AUC) but does not affect T~max~ or elimination half-life [3]. More importantly, fed conditions reduce intra-subject variability, making it easier to demonstrate bioequivalence compared to fasting conditions [3].
  • Pharmacogenomics: The enzyme CYP2D6 plays a role in this compound metabolism and is associated with the drug's exposure and high inter-subject variability [3]. However, this genetic variation does not appear to influence the final bioequivalence assessment between formulations [3].

Bioequivalence Study Workflow

The following diagram illustrates the standard design and workflow of a this compound bioequivalence study.

Start Study Population: Healthy Male Volunteers A Screening & Randomization into Two Sequence Groups Start->A B Period 1: Single 250 mg Dose (Test or Reference) A->B C Washout Period (21 days) B->C D Period 2: Single 250 mg Dose (Alternate Formulation) C->D E Blood Sample Collection Pre-dose to 144/216 hours post-dose D->E F LC-MS/MS Analysis of this compound Plasma Concentrations E->F G PK Parameter Calculation (Cmax, AUC, Tmax, t1/2) F->G H Statistical Analysis (90% CI of Geometric Mean Ratios) G->H End Bioequivalence Conclusion 90% CI within 80.00-125.00% H->End

Key Implications for Professionals

  • Therapeutic Equivalence: Since the generic formulations demonstrated bioequivalence to the originator, they can be considered therapeutically equivalent and are expected to produce the same clinical effect [1] [2].
  • Robust Evidence: The consistency of results across different study populations and manufacturers provides strong, collective evidence for the interchangeability of these generic this compound products in clinical practice.
  • Study Design Insight: The finding that fed conditions reduce variability is crucial for the successful design of future bioequivalence studies for drugs with high inherent variability [3].

References

×

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

Physical Description

Solid

XLogP3

4.1

Hydrogen Bond Acceptor Count

8

Hydrogen Bond Donor Count

1

Exact Mass

446.1520965 Da

Monoisotopic Mass

446.1520965 Da

Heavy Atom Count

31

LogP

3.2
3.2

Appearance

white solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

S65743JHBS

GHS Hazard Statements

Aggregated GHS information provided by 49 companies from 10 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H315 (57.14%): Causes skin irritation [Warning Skin corrosion/irritation];
H318 (55.1%): Causes serious eye damage [Danger Serious eye damage/eye irritation];
H351 (57.14%): Suspected of causing cancer [Warning Carcinogenicity];
H361 (61.22%): Suspected of damaging fertility or the unborn child [Warning Reproductive toxicity];
H373 (57.14%): Causes damage to organs through prolonged or repeated exposure [Warning Specific target organ toxicity, repeated exposure];
H400 (36.73%): Very toxic to aquatic life [Warning Hazardous to the aquatic environment, acute hazard];
H411 (55.1%): Toxic to aquatic life with long lasting effects [Hazardous to the aquatic environment, long-term hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Drug Indication

For the continued treatment of patients with locally advanced or metastatic non-small cell lung cancer after failure of either platinum-based or docetaxel chemotherapies.
FDA Label
Gefitinib Mylan is indicated as monotherapy for the treatment of adult patients with locally advanced or metastatic non‑small cell lung cancer (NSCLC) with activating mutations of EGFR‑TK.
Iressa is indicated for the treatment of adult patients with locally advanced or metastatic non-small-cell lung cancer with activating mutations of epidermal-growth-factor-receptor tyrosine kinase.

Livertox Summary

Gefitinib is a selective tyrosine kinase receptor inhibitor used in the therapy of non-small cell lung cancer. Gefitinib therapy is associated with transient elevations in serum aminotransferase levels and rare instances of clinically apparent acute liver injury.

Drug Classes

Breast Feeding; Lactation; Antineoplastic Agents; Enzyme Inhibitors; Protein Kinase Inhibitors; Signal Transduction Inhibitors; Tyrosine Kinase Inhibitors;
Antineoplastic Agents

NCI Cancer Drugs

Drug: Gefitinib
US Brand Name(s): Iressa
FDA Approval: Yes
Gefitinib is approved to treat: Non-small cell lung cancer (NSCLC) that has metastasized (spread to other parts of the body). It is used as first-line treatment in patients whose tumors have certain EGFR gene mutations.
Gefitinib is also being studied in the treatment of other types of cancer.

Pharmacology

Gefitinib inhibits the intracellular phosphorylation of numerous tyrosine kinases associated with transmembrane cell surface receptors, including the tyrosine kinases associated with the epidermal growth factor receptor (EGFR-TK). EGFR is expressed on the cell surface of many normal cells and cancer cells.
Gefitinib is an anilinoquinazoline with antineoplastic activity. Gefitinib inhibits the catalytic activity of numerous tyrosine kinases including the epidermal growth factor receptor (EGFR), which may result in inhibition of tyrosine kinase-dependent tumor growth. Specifically, this agent competes with the binding of ATP to the tyrosine kinase domain of EGFR, thereby inhibiting receptor autophosphorylation and resulting in inhibition of signal transduction. Gefitinib may also induce cell cycle arrest and inhibit angiogenesis. (NCI04)

MeSH Pharmacological Classification

Protein Kinase Inhibitors

ATC Code

L01XE02
L - Antineoplastic and immunomodulating agents
L01 - Antineoplastic agents
L01X - Other antineoplastic agents
L01XE - Protein kinase inhibitors
L01XE02 - Gefitini

Mechanism of Action

Gefitinib is an inhibitor of the epidermal growth factor receptor (EGFR) tyrosine kinase that binds to the adenosine triphosphate (ATP)-binding site of the enzyme. EGFR is often shown to be overexpressed in certain human carcinoma cells, such as lung and breast cancer cells. Overexpression leads to enhanced activation of the anti-apoptotic Ras signal transduction cascades, subsequently resulting in increased survival of cancer cells and uncontrolled cell proliferation. Gefitinib is the first selective inhibitor of the EGFR tyrosine kinase which is also referred to as Her1 or ErbB-1. By inhibiting EGFR tyrosine kinase, the downstream signaling cascades are also inhibited, resulting in inhibited malignant cell proliferation.

KEGG Target based Classification of Drugs

Protein kinases
Receptor tyrosine kinases (RTK)
EGFR family
EGFR* [HSA_VAR:1956v2] [HSA:1956] [KO:K04361]

Pictograms

Health Hazard Environmental Hazard Irritant

Corrosive;Irritant;Health Hazard;Environmental Hazard

Other CAS

184475-35-2

Absorption Distribution and Excretion

Absorbed slowly after oral administration with a mean bioavailability of 60%. Peak plasma levels occurs 3-7 hours post-administration. Food does not affect the bioavailability of gefitinib.
Elimination is by metabolism (primarily CYP3A4) and excretion in feces. Excretion is predominantly via the feces (86%), with renal elimination of drug and metabolites accounting for less than 4% of the administered dose.
1400 L [IV administration]
595 mL/min [IV administration]

Metabolism Metabolites

Primarily hepatic via CYP3A4. Three sites of biotransformation have been identified: metabolism of the N-propoxymorpholino-group, demethylation of the methoxy-substituent on the quinazoline, and oxidative defluorination of the halogenated phenyl group.
Gefitinib has known human metabolites that include 4-Defluoro-4-hydroxy Gefitinib and O-Desmethyl Gefitinib.

Wikipedia

Gefitinib

Biological Half Life

48 hours [IV administration]

Use Classification

Human drugs -> Antineoplastic agents, Protein kinase inhibitors -> Human pharmacotherapeutic group -> EMA Drug Category
Human drugs -> Antineoplastic agents -> Human pharmacotherapeutic group -> EMA Drug Category
Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients

Dates

Last modified: 08-15-2023
1. Hosomi Y, Morita S, Sugawara S, Kato T, Fukuhara T, Gemma A, Takahashi K, Fujita Y, Harada T, Minato K, Takamura K, Hagiwara K, Kobayashi K, Nukiwa T, Inoue A; North-East Japan Study Group. Gefitinib Alone Versus Gefitinib Plus Chemotherapy for Non-Small-Cell Lung Cancer With Mutated Epidermal Growth Factor Receptor: NEJ009 Study. J Clin Oncol. 2020 Jan 10;38(2):115-123. doi: 10.1200/JCO.19.01488. Epub 2019 Nov 4. PMID: 31682542.

2. Zhao C, Han SY, Li PP. Pharmacokinetics of Gefitinib: Roles of Drug Metabolizing Enzymes and Transporters. Curr Drug Deliv. 2017;14(2):282-288. doi: 10.2174/1567201813666160709021605. PMID: 27396387.

3. Noronha V, Patil VM, Joshi A, Menon N, Chougule A, Mahajan A, Janu A, Purandare N, Kumar R, More S, Goud S, Kadam N, Daware N, Bhattacharjee A, Shah S, Yadav A, Trivedi V, Behel V, Dutt A, Banavali SD, Prabhash K. Gefitinib Versus Gefitinib Plus Pemetrexed and Carboplatin Chemotherapy in EGFR-Mutated Lung Cancer. J Clin Oncol. 2020 Jan 10;38(2):124-136. doi: 10.1200/JCO.19.01154. Epub 2019 Aug 14. PMID: 31411950.

4. Wu YL, Zhang L, Kim DW, Liu X, Lee DH, Yang JC, Ahn MJ, Vansteenkiste JF, Su WC, Felip E, Chia V, Glaser S, Pultar P, Zhao S, Peng B, Akimov M, Tan DSW. Phase Ib/II Study of Capmatinib (INC280) Plus Gefitinib After Failure of Epidermal Growth Factor Receptor (EGFR) Inhibitor Therapy in Patients With EGFR-Mutated, MET Factor-Dysregulated Non-Small-Cell Lung Cancer. J Clin Oncol. 2018 Nov 1;36(31):3101-3109. doi: 10.1200/JCO.2018.77.7326. Epub 2018 Aug 29. Erratum in: J Clin Oncol. 2019 Jan 20;37(3):261. PMID: 30156984.

5. Lei Y, Guo W, Chen B, Chen L, Gong J, Li W. Tumor‑released lncRNA H19 promotes gefitinib resistance via packaging into exosomes in non‑small cell lung cancer. Oncol Rep. 2018 Dec;40(6):3438-3446. doi: 10.3892/or.2018.6762. Epub 2018 Oct 3. PMID: 30542738; PMCID: PMC6196604.

Explore Compound Types